Zavacorilant
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1781245-13-3 |
|---|---|
Molecular Formula |
C25H26FN7O3S2 |
Molecular Weight |
555.7 g/mol |
IUPAC Name |
[(4aR,8aS)-1-(4-fluorophenyl)-6-(2-propan-2-yltriazol-4-yl)sulfonyl-4,5,7,8,8a,9-hexahydropyrazolo[5,4-g]isoquinolin-4a-yl]-(1,3-thiazol-4-yl)methanone |
InChI |
InChI=1S/C25H26FN7O3S2/c1-16(2)33-29-12-23(30-33)38(35,36)31-8-7-18-9-22-17(11-28-32(22)20-5-3-19(26)4-6-20)10-25(18,14-31)24(34)21-13-37-15-27-21/h3-6,11-13,15-16,18H,7-10,14H2,1-2H3/t18-,25-/m0/s1 |
InChI Key |
DUHWKWNCLIALLV-BVZFJXPGSA-N |
Isomeric SMILES |
CC(C)N1N=CC(=N1)S(=O)(=O)N2CC[C@H]3CC4=C(C[C@@]3(C2)C(=O)C5=CSC=N5)C=NN4C6=CC=C(C=C6)F |
Canonical SMILES |
CC(C)N1N=CC(=N1)S(=O)(=O)N2CCC3CC4=C(CC3(C2)C(=O)C5=CSC=N5)C=NN4C6=CC=C(C=C6)F |
Origin of Product |
United States |
Foundational & Exploratory
CORT125329: A Technical Overview of its Glucocorticoid Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the glucocorticoid receptor (GR) binding characteristics of CORT125329, a selective GR antagonist. The document details the quantitative binding affinity, the experimental protocols used for its determination, and the associated cellular signaling pathways.
Quantitative Binding Affinity
CORT125329 is a potent and selective antagonist of the glucocorticoid receptor. While specific quantitative binding affinity data (such as Kᵢ or IC₅₀ values) for CORT125329 is not widely published in publicly accessible literature, its nanomolar affinity for the GR has been noted in scientific publications. For comparative purposes, the binding affinities of well-characterized GR ligands are presented in the table below. This allows for an indirect appreciation of the potency that novel antagonists like CORT125329 are designed to achieve.
| Compound | Receptor | Assay Type | Kᵢ (nM) | IC₅₀ (nM) |
| Dexamethasone | Glucocorticoid Receptor | Radioligand Binding | 5.3 | 3 |
| Triamcinolone | Glucocorticoid Receptor | Radioligand Binding | - | 1.8 |
| 17-beta-estradiol | Glucocorticoid Receptor | Radioligand Binding | - | 1736 |
| Progesterone | Glucocorticoid Receptor | Radioligand Binding | - | 69 |
| Prednisolone | Glucocorticoid Receptor | Radioligand Binding | 7.4 | - |
Experimental Protocols
The determination of the binding affinity of compounds like CORT125329 to the glucocorticoid receptor is typically achieved through competitive binding assays. Two common methods are the Radioligand Binding Assay and the Fluorescence Polarization Assay.
Radioligand Binding Assay
This method measures the ability of an unlabeled compound (the competitor, e.g., CORT125329) to displace a radiolabeled ligand (e.g., [³H]dexamethasone) from the glucocorticoid receptor.
Materials:
-
Radioligand: [³H]dexamethasone
-
Receptor Source: Cytosolic extracts from cells expressing GR (e.g., A549 cells) or recombinant human GR.
-
Assay Buffer: Tris-HCl buffer (pH 7.4) often containing molybdate to stabilize the receptor.
-
Competitors: Unlabeled CORT125329 and a reference compound (e.g., unlabeled dexamethasone) at various concentrations.
-
Separation Medium: Dextran-coated charcoal or a filtration apparatus to separate bound from free radioligand.
-
Scintillation Cocktail and Counter.
Procedure:
-
Receptor Preparation: Prepare a cytosolic fraction from the chosen source by homogenization and ultracentrifugation.
-
Assay Setup: In a series of tubes, incubate a fixed concentration of the GR-containing cytosol with a fixed concentration of [³H]dexamethasone.
-
Competition: Add increasing concentrations of unlabeled CORT125329 or the reference compound to the tubes. Include controls for total binding (no competitor) and non-specific binding (a high concentration of unlabeled dexamethasone).
-
Incubation: Incubate the mixture at a low temperature (e.g., 0-4°C) to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the free radioligand using dextran-coated charcoal or filtration.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Calculate the specific binding and plot it against the log concentration of the competitor to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[1]
Fluorescence Polarization (FP) Assay
This is a homogenous assay that measures the change in the polarization of fluorescent light emitted by a fluorescently labeled GR ligand (tracer). When the tracer is bound to the larger GR protein, it tumbles more slowly in solution, resulting in a higher polarization value. A competitor compound will displace the tracer, leading to a decrease in polarization.
Materials:
-
Fluorescent Tracer: A fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS Red).
-
Receptor: Recombinant human Glucocorticoid Receptor (GR).
-
Assay Buffer: Buffer compatible with the FP assay components.
-
Test Compound: CORT125329 at various concentrations.
-
Microplate Reader: Capable of measuring fluorescence polarization.
Procedure:
-
Assay Setup: In a microwell plate, add the fluorescent tracer and the GR protein.
-
Competition: Add serial dilutions of CORT125329 to the wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization in each well using a microplate reader.
-
Data Analysis: Plot the polarization values against the log concentration of CORT125329 to generate a competition curve and determine the IC₅₀ value.[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the glucocorticoid receptor signaling pathway and a typical experimental workflow for a competitive binding assay.
Caption: Glucocorticoid Receptor (GR) Signaling Pathway.
Caption: Competitive Binding Assay Workflow.
References
Zavacorilant: A Technical Overview of its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zavacorilant, also known as CORT125329, is a non-steroidal, selective antagonist of the glucocorticoid receptor (GR). It is under investigation for its potential therapeutic applications in a variety of conditions, including neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS), Huntington's disease, and Alzheimer's disease, as well as for managing antipsychotic-induced weight gain.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and relevant experimental methodologies associated with this compound.
Chemical Structure and Identification
This compound is a complex heterocyclic molecule. Its systematic IUPAC name is [(4aR,8aS)-1-(4-fluorophenyl)-6-(2-propan-2-yltriazol-4-yl)sulfonyl-4,5,7,8,8a,9-hexahydropyrazolo[3,4-g]isoquinolin-4a-yl]-(1,3-thiazol-4-yl)methanone.[4]
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | [(4aR,8aS)-1-(4-fluorophenyl)-6-(2-propan-2-yltriazol-4-yl)sulfonyl-4,5,7,8,8a,9-hexahydropyrazolo[3,4-g]isoquinolin-4a-yl]-(1,3-thiazol-4-yl)methanone |
| Molecular Formula | C25H26FN7O3S2 |
| CAS Number | 1781245-13-3 |
| Synonyms | CORT125329, UNII-74XPH8W9F6 |
| InChIKey | DUHWKWNCLIALLV-BVZFJXPGSA-N |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound, such as melting point, boiling point, and pKa, are not extensively available in the public domain. However, some computed properties are accessible.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 555.7 g/mol | PubChem |
| Exact Mass | 555.15225823 Da | PubChem |
| Topological Polar Surface Area | 152 Ų | PubChem |
| Solubility | Data not publicly available. General solubility in organic solvents would be expected for a molecule of this nature. | - |
| Melting Point | Data not publicly available. | - |
| Boiling Point | Data not publicly available. | - |
| pKa | Data not publicly available. | - |
Pharmacological Properties
Mechanism of Action: this compound functions as a selective modulator of the glucocorticoid receptor (GR), acting as an antagonist. Glucocorticoids, such as cortisol, are steroid hormones that regulate a wide array of physiological processes, including metabolism, inflammation, and stress responses. Their actions are mediated by the intracellular GR. Upon binding to its ligand, the GR translocates to the nucleus and acts as a transcription factor, regulating the expression of target genes. In certain pathological conditions, excessive glucocorticoid signaling can be detrimental. As a GR antagonist, this compound competitively binds to the GR, preventing the binding of endogenous glucocorticoids like cortisol. This blockade inhibits the conformational changes in the receptor that are necessary for its activation and subsequent downstream signaling, thereby mitigating the effects of excess cortisol.
Signaling Pathways
Glucocorticoid Receptor (GR) Antagonism by this compound
The primary mechanism of this compound involves the direct antagonism of the glucocorticoid receptor signaling pathway. In its inactive state, the GR resides in the cytoplasm in a complex with chaperone proteins. Upon binding of a glucocorticoid agonist (like cortisol), the chaperones dissociate, and the activated GR-ligand complex translocates to the nucleus. Inside the nucleus, it binds to glucocorticoid response elements (GREs) on the DNA, leading to the transcription of target genes. This compound, as an antagonist, binds to the GR but does not induce the necessary conformational changes for the dissociation of the chaperone complex and subsequent nuclear translocation and DNA binding. This effectively blocks the signaling cascade.
Modulation of the Insulin/PI3K/AKT Signaling Pathway
Glucocorticoid signaling is known to have an antagonistic relationship with the insulin/PI3K/AKT pathway, which is crucial for glucose metabolism and cell survival. Elevated glucocorticoid levels can impair insulin signaling, leading to insulin resistance. By blocking the GR, this compound may indirectly restore normal function to the insulin/PI3K/AKT pathway in states of glucocorticoid excess.
Experimental Protocols
Detailed synthesis and in-vitro experimental protocols for this compound are proprietary and not publicly available. However, based on publicly available clinical trial information and general pharmacological methods, the following outlines the types of experimental procedures used in the evaluation of this compound.
General Synthesis Workflow
The synthesis of complex heterocyclic molecules like this compound typically involves a multi-step process. While the exact route is not disclosed, a general workflow can be inferred.
Glucocorticoid Receptor Binding Assay (General Protocol)
To determine the affinity of this compound for the GR, a competitive binding assay is a standard method.
-
Reagents and Materials:
-
Recombinant human glucocorticoid receptor (GR).
-
A fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS Red).
-
This compound at various concentrations.
-
Assay buffer.
-
Microplates suitable for fluorescence polarization.
-
-
Procedure:
-
A fixed concentration of the fluorescently labeled GR agonist and the recombinant GR are incubated together in the wells of a microplate.
-
Serial dilutions of this compound (or other test compounds) are added to the wells.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The fluorescence polarization of each well is measured using a plate reader.
-
-
Data Analysis:
-
When the fluorescent ligand is bound to the larger GR protein, it tumbles slowly in solution, resulting in a high fluorescence polarization value.
-
If this compound displaces the fluorescent ligand from the GR, the smaller, unbound fluorescent ligand tumbles more rapidly, leading to a decrease in the fluorescence polarization value.
-
The concentration of this compound that causes a 50% reduction in the binding of the fluorescent ligand (IC50) is calculated to determine its binding affinity for the GR.
-
Assessment of PI3K/AKT Pathway Activation (General Protocol)
Western blotting is a common technique to assess the phosphorylation status of key proteins in the PI3K/AKT pathway, which is indicative of its activation.
-
Cell Culture and Treatment:
-
A suitable cell line is cultured under standard conditions.
-
Cells are treated with a glucocorticoid agonist (e.g., dexamethasone) in the presence and absence of varying concentrations of this compound.
-
-
Protein Extraction:
-
After treatment, cells are lysed to extract total cellular proteins.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
-
Western Blotting:
-
Equal amounts of protein from each treatment group are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated forms of key pathway proteins (e.g., p-AKT, p-S6) and total protein levels as a loading control.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting light signal is captured on X-ray film or with a digital imager.
-
-
Data Analysis:
-
The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels.
-
A decrease in the phosphorylation of AKT and its downstream targets in the presence of this compound would suggest its ability to counteract glucocorticoid-induced inhibition of the PI3K/AKT pathway.
-
Clinical Pharmacokinetic Study Protocol (Phase I)
A Phase I clinical trial (ISRCTN14072771) has provided insights into the clinical evaluation of this compound in healthy volunteers.[2]
-
Study Design: An open-label, single-center pharmacokinetic study.
-
Participants: Healthy adult volunteers.
-
Intervention:
-
Administration of single oral doses of this compound as softgel capsules.
-
Doses are given in both fasted and fed states to assess the effect of food on bioavailability.
-
Dose-escalation cohorts to evaluate safety and tolerability at different dose levels.
-
-
Data Collection:
-
Serial blood samples are collected over a specified period to determine the plasma concentration of this compound and its metabolites over time.
-
Urine samples are also collected.
-
Safety and tolerability are monitored throughout the study.
-
-
Outcome Measures:
-
Primary outcomes include pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
-
Secondary outcomes include the safety and tolerability profile of this compound.
-
Conclusion
This compound is a promising glucocorticoid receptor antagonist with potential applications in a range of therapeutic areas. Its chemical structure is well-defined, and its mechanism of action is centered on the modulation of the GR signaling pathway. While detailed experimental data on its physicochemical properties and synthesis are limited in the public domain, the available information from preclinical and clinical studies provides a solid foundation for further research and development. The experimental protocols outlined in this guide, though general, represent the standard methodologies employed in the characterization of such a compound. Further investigations will be crucial to fully elucidate the therapeutic potential of this compound.
References
Preclinical Pharmacology of Zavacorilant: A Technical Overview for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zavacorilant (also known as CORT125329) is a selective glucocorticoid receptor (GR) antagonist currently under development by Corcept Therapeutics.[1][2] It is being investigated for the treatment of several neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS), Huntington's disease, and Alzheimer's disease, as well as for antipsychotic-induced weight gain.[3] The therapeutic rationale for this compound in these conditions stems from the hypothesis that excessive or dysregulated cortisol activity contributes to disease pathology. By selectively blocking the GR, this compound aims to mitigate the downstream detrimental effects of cortisol.
This technical guide provides a comprehensive overview of the publicly available preclinical pharmacology of this compound, with a focus on its activity in disease models.
Mechanism of Action
This compound is an octahydro glucocorticoid receptor (GR) antagonist.[1] Its primary mechanism of action is to competitively bind to the GR, thereby preventing the binding of endogenous glucocorticoids like cortisol. This antagonism blocks the subsequent GR-mediated signaling pathways that are implicated in stress, inflammation, and metabolism. While specific binding affinity values (Ki) for this compound are not publicly available, its characterization as a selective GR modulator suggests high affinity for the GR with minimal cross-reactivity with other steroid receptors, such as the progesterone receptor.[4]
Signaling Pathway of Glucocorticoid Receptor Antagonism
The following diagram illustrates the generally accepted signaling pathway for a glucocorticoid receptor antagonist like this compound.
Preclinical Efficacy in Disease Models
The primary publicly available preclinical data for this compound comes from a study in the Wobbler mouse, a well-established genetic model for amyotrophic lateral sclerosis (ALS). This model is characterized by motoneuron degeneration, gliosis, and neuroinflammation in the spinal cord.
Wobbler Mouse Model of ALS
In a study evaluating the therapeutic potential of this compound in Wobbler mice, the compound was shown to have several beneficial effects. Treatment with this compound resulted in a decrease in motoneuron degeneration, reduced astro- and microgliosis, and lower levels of pro-inflammatory factors. Furthermore, the treatment enhanced motor behavioral performance and led to trophic changes in the forelimbs of the mice. These findings suggest that by antagonizing the GR, this compound can mitigate the neuroinflammatory and degenerative processes characteristic of this ALS model.
Quantitative Preclinical Data
Detailed quantitative in vitro and in vivo preclinical data for this compound are not extensively available in the public domain. The following tables summarize the types of data typically generated for a compound at this stage of development, with the status of this compound's publicly available data noted.
In Vitro Pharmacology
| Parameter | Description | This compound Data |
| Binding Affinity (Ki) | Concentration of the drug that occupies 50% of the receptors at equilibrium. | Not available in public domain |
| IC50 | Concentration of the drug that inhibits a biological process by 50%. | Not available in public domain |
| EC50 | Concentration of the drug that produces 50% of its maximal effect. | Not available in public domain |
| Receptor Selectivity | Binding affinity for other steroid receptors (e.g., progesterone, androgen). | Reported to be selective for GR with no cross-reactivity with the progesterone receptor. |
In Vivo Efficacy in Wobbler Mouse Model of ALS
| Parameter | Description | This compound Data |
| Dose Range | The range of doses tested in the animal model. | Not available in public domain |
| Route of Administration | The method by which the drug was administered. | Not available in public domain |
| Treatment Duration | The length of time the animals were treated. | Not available in public domain |
| Motor Function Improvement | Quantitative measure of improvement in motor performance (e.g., grip strength, rotarod). | Qualitative improvement reported. Specific quantitative data not available. |
| Reduction in Neuroinflammation | Quantitative analysis of inflammatory markers (e.g., cytokine levels, glial cell counts). | Qualitative reduction reported. Specific quantitative data not available. |
| Reduction in Motoneuron Degeneration | Quantitative analysis of motoneuron survival. | Qualitative reduction reported. Specific quantitative data not available. |
| Statistical Significance | P-values associated with the observed effects. | Not available in public domain |
Experimental Protocols
Wobbler Mouse Efficacy Study
The following is a generalized experimental protocol based on the published study of this compound in the Wobbler mouse model of ALS.
1. Animal Model:
-
Male Wobbler mice (wr/wr) and their healthy littermates (+/+) are used.
-
Mice are housed under standard laboratory conditions with ad libitum access to food and water.
2. Drug Administration:
-
This compound (CORT125329) is administered to a cohort of Wobbler mice.
-
A vehicle control is administered to a separate cohort of Wobbler mice and to the healthy littermates.
-
The specific dose, route of administration, and treatment duration are determined for the study.
3. Behavioral Assessment:
-
Motor function is assessed at baseline and at regular intervals throughout the study.
-
Tests may include grip strength measurement and observational scoring of motor deficits.
4. Tissue Collection and Processing:
-
At the end of the treatment period, mice are euthanized.
-
Spinal cord tissue is collected and processed for histological and biochemical analysis.
5. Histological Analysis:
-
Immunohistochemistry is performed on spinal cord sections to assess:
-
Motoneuron survival (e.g., using Nissl staining or specific neuronal markers).
-
Astrogliosis (e.g., using GFAP staining).
-
Microgliosis (e.g., using Iba1 staining).
-
6. Biochemical Analysis:
-
Levels of pro-inflammatory markers (e.g., cytokines, chemokines) in spinal cord tissue are quantified using techniques such as ELISA or Western blotting.
7. Data Analysis:
-
Quantitative data from behavioral, histological, and biochemical analyses are compared between the this compound-treated group, the vehicle-treated Wobbler group, and the healthy control group.
-
Statistical analysis is performed to determine the significance of any observed differences.
Experimental Workflow for Wobbler Mouse Study
Conclusion
This compound is a selective glucocorticoid receptor antagonist with demonstrated preclinical efficacy in a mouse model of ALS. The available data indicates that by blocking the GR, this compound can ameliorate key pathological features of neurodegeneration and neuroinflammation, leading to improved motor function in this model. While detailed quantitative in vitro and in vivo data are not yet publicly available, the promising qualitative results provide a strong rationale for its continued clinical development in neurodegenerative and other cortisol-related disorders. Further publication of preclinical data will be crucial for a more complete understanding of this compound's pharmacological profile.
References
- 1. This compound - Corcept Therapeutics - AdisInsight [adisinsight.springer.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. isrctn.com [isrctn.com]
- 4. The development of novel glucocorticoid receptor antagonists: From rational chemical design to therapeutic efficacy in metabolic disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
Zavacorilant's Effect on Cortisol-Mediated Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zavacorilant, also known as relacorilant or CORT125134, is a non-steroidal, selective glucocorticoid receptor (GR) modulator.[1][2] It functions as a competitive antagonist at the GR, thereby inhibiting the binding and downstream signaling of cortisol and other glucocorticoids.[3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its effects on cortisol-mediated signaling pathways. It includes quantitative data on its binding affinity, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Glucocorticoid Receptor Antagonism
The primary mechanism of action of this compound is its competitive antagonism of the glucocorticoid receptor.[3] In the absence of a ligand, the GR resides in the cytoplasm in a complex with chaperone proteins. Upon binding to an agonist like cortisol, the GR undergoes a conformational change, dissociates from the chaperone complex, and translocates to the nucleus. In the nucleus, the activated GR dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to either transactivation or transrepression of gene expression.
This compound, by binding to the GR, prevents this agonist-induced conformational change and subsequent nuclear translocation and transcriptional activity. This effectively blocks the downstream effects of elevated cortisol levels.
Quantitative Data: Binding Affinity and Potency
The binding affinity and functional potency of this compound for the glucocorticoid receptor have been characterized in various in vitro assays.
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| Ki | 7.2 nM | Tyrosine Aminotransferase (TAT) Assay | HepG2 | |
| Ki (rat) | 12 nM | Cell-based assay | - | |
| Ki (human) | 81.2 nM | Cell-based assay | - | |
| Ki (monkey) | 210 nM | Cell-based assay | - |
Signaling Pathways and Downstream Effects
By antagonizing the GR, this compound modulates the expression of cortisol-responsive genes. This has significant implications for various physiological and pathological processes, particularly in conditions of hypercortisolism.
The Cortisol-GR Signaling Pathway
The binding of cortisol to the GR initiates a cascade of events leading to changes in gene expression. This compound intervenes at the initial step of this pathway.
Modulation of Downstream Target Genes
Several key genes are known to be regulated by the GR and are therefore affected by this compound. These include:
-
Serum/Glucocorticoid-Regulated Kinase 1 (SGK1): A serine/threonine kinase involved in cell survival, proliferation, and ion channel regulation. Cortisol typically induces SGK1 expression.
-
Dual Specificity Phosphatase 1 (DUSP1), also known as Mitogen-Activated Protein Kinase Phosphatase-1 (MKP-1): A phosphatase that plays a role in the negative regulation of inflammatory responses.
-
FK506 Binding Protein 5 (FKBP5): A co-chaperone that is part of the GR-chaperone complex and is involved in a negative feedback loop for GR signaling. Chronic exposure to high levels of glucocorticoids can lead to increased FKBP5 expression.
By blocking GR activation, this compound is expected to inhibit the cortisol-induced expression of these genes.
Experimental Protocols
In Vitro Glucocorticoid Receptor Competitive Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the GR by measuring its ability to compete with a radiolabeled ligand.
Workflow:
Methodology:
-
Receptor Preparation: Prepare a cytosolic fraction containing the glucocorticoid receptor from a suitable cell line (e.g., A549 human lung carcinoma cells) or tissue.
-
Assay Setup: In a multi-well plate, combine the GR-containing cytosol with a fixed concentration of a radiolabeled GR agonist, such as [3H]-dexamethasone.
-
Competition: Add increasing concentrations of this compound to the wells. Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a large excess of unlabeled dexamethasone).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation: Separate the bound from the free radioligand. This can be achieved by methods such as filtration through glass fiber filters or dextran-coated charcoal precipitation.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression to determine the IC50 value. The Ki can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GRE-Driven Luciferase Reporter Gene Assay
This cell-based functional assay measures the ability of a compound to antagonize GR-mediated gene transcription.
Workflow:
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HeLa or A549) and transfect them with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple GREs. A GR expression vector may also be co-transfected if endogenous GR levels are low.
-
Compound Treatment: Treat the transfected cells with a fixed concentration of a GR agonist (e.g., dexamethasone) to induce luciferase expression. In parallel, treat cells with the GR agonist and increasing concentrations of this compound.
-
Incubation: Incubate the cells for a sufficient period to allow for transcription and translation of the luciferase enzyme (typically 18-24 hours).
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luminescence Measurement: Add a luciferase substrate (e.g., luciferin) to the cell lysates and measure the resulting luminescence using a luminometer.
-
Data Analysis: Plot the luminescence signal against the log concentration of this compound. Use non-linear regression to determine the EC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced luciferase activity.
Conclusion
This compound is a potent and selective glucocorticoid receptor antagonist that effectively blocks cortisol-mediated signaling pathways. Its mechanism of action, characterized by competitive binding to the GR and subsequent inhibition of transcriptional regulation, makes it a promising therapeutic agent for a range of conditions associated with hypercortisolism. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel GR modulators.
References
- 1. relacorilant | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. relacorilant | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 3. Relacorilant | 1496510-51-0 | Benchchem [benchchem.com]
- 4. Relacorilant, a Selective Glucocorticoid Receptor Modulator, Induces Clinical Improvements in Patients With Cushing Syndrome: Results From A Prospective, Open-Label Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Selectivity Profile of Zavacorilant: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zavacorilant (also known as CORT125329) is a selective, non-steroidal antagonist of the glucocorticoid receptor (GR) under development by Corcept Therapeutics. Glucocorticoids, acting through the GR, are implicated in a wide array of physiological and pathophysiological processes. Consequently, selective GR antagonism represents a promising therapeutic strategy for various conditions. This technical guide provides a comprehensive overview of the in vitro characterization of this compound's selectivity, based on publicly available data.
Glucocorticoid Receptor Signaling Pathway
The canonical signaling pathway for the glucocorticoid receptor begins with the binding of a ligand, which triggers a conformational change in the receptor. This allows the dissociation of chaperone proteins and the translocation of the ligand-receptor complex into the nucleus, where it modulates the transcription of target genes. This compound, as a GR antagonist, competitively binds to the GR, preventing the binding of endogenous glucocorticoids like cortisol and thereby inhibiting downstream signaling.
In Vitro Selectivity Profile of this compound
The selectivity of a drug candidate is a critical determinant of its therapeutic index. An ideal GR antagonist should exhibit high affinity and potent antagonism at the GR with minimal or no activity at other steroid receptors and off-target proteins.
Receptor Binding Affinity
Publicly available data on the specific binding affinities (Ki or IC50 values) of this compound to the glucocorticoid receptor and a comprehensive panel of off-target receptors are limited. However, preclinical studies have emphasized its selectivity.
Functional Antagonism
Functional assays are essential to determine the potency of a compound in a cellular context. For GR antagonists, these assays typically measure the ability of the compound to inhibit the transcriptional activity induced by a GR agonist.
One key study demonstrated that this compound is a selective GR antagonist with no cross-reactivity at the progesterone receptor (PR)[1][2]. The study utilized a GR-mediated transactivation assay and a PR-mediated transactivation assay. While specific IC50 values were not provided in the main text, the graphical data indicates potent inhibition of GR activity without affecting PR activity.
Table 1: Summary of In Vitro Functional Selectivity of this compound
| Receptor | Assay Type | Agonist | This compound Activity | Reference |
| Glucocorticoid Receptor (GR) | Transactivation Assay | Dexamethasone | Antagonist | [1][2] |
| Progesterone Receptor (PR) | Transactivation Assay | Progesterone | No Activity | [1] |
Experimental Methodologies
Detailed experimental protocols for the in vitro characterization of this compound are not extensively published. However, based on standard practices for assessing the selectivity of nuclear receptor modulators, the following methodologies are likely to have been employed.
Radioligand Binding Assay (Hypothetical Protocol)
This assay is used to determine the binding affinity of a test compound to a specific receptor.
Protocol Steps:
-
Preparation of Receptor Membranes: Cell lines overexpressing the target receptor (e.g., HEK293 cells with human GR) are harvested and homogenized. The cell membrane fraction containing the receptor is isolated by centrifugation.
-
Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., [3H]-dexamethasone for GR) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (this compound).
-
Incubation: The reaction mixtures are incubated at a specific temperature for a defined period to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Reporter Gene Assay (Hypothetical Protocol)
This functional assay measures the ability of a compound to modulate the transcriptional activity of a receptor.
Protocol Steps:
-
Cell Culture and Transfection: A suitable cell line (e.g., HeLa or HEK293) is co-transfected with two plasmids: one expressing the full-length human GR and another containing a reporter gene (e.g., luciferase) under the control of a promoter with glucocorticoid response elements (GREs).
-
Compound Treatment: The transfected cells are treated with a known GR agonist (e.g., dexamethasone) in the presence of increasing concentrations of the test compound (this compound).
-
Incubation: Cells are incubated for a sufficient period (e.g., 18-24 hours) to allow for gene transcription and protein expression.
-
Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer.
-
Data Analysis: The data are plotted as a dose-response curve, and the concentration of the antagonist that causes a 50% reduction in the agonist response (IC50) is determined.
Logical Framework for Selectivity Assessment
The in vitro characterization of a selective drug candidate like this compound follows a logical progression from initial binding studies to functional cellular assays.
Conclusion
The available in vitro data strongly indicate that this compound is a selective glucocorticoid receptor antagonist. A key differentiating feature highlighted in the literature is its lack of cross-reactivity with the progesterone receptor, a common liability for other GR modulators. While specific quantitative binding and functional data across a broad panel of off-target receptors are not publicly available, the progression of this compound into clinical development suggests a favorable in vitro selectivity profile was established during its preclinical evaluation. Further publication of detailed preclinical data would provide a more complete understanding of its molecular pharmacology for the scientific community.
References
The Role of Glucocorticoid Receptor Antagonism in Neurodegenerative Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurodegenerative diseases, including Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis (ALS), represent a significant and growing global health challenge. A compelling body of evidence points to the dysregulation of the hypothalamic-pituitary-adrenal (HPA) axis and chronically elevated levels of glucocorticoids as key contributors to the pathophysiology of these devastating disorders. This technical guide provides an in-depth exploration of the role of glucocorticoid receptor (GR) antagonism as a promising therapeutic strategy. We will delve into the molecular mechanisms of GR signaling, the rationale for its inhibition in neurodegenerative contexts, and a review of preclinical and clinical findings with prominent GR antagonists such as mifepristone and the selective modulator CORT113176. This guide also offers detailed experimental protocols for key assays and visual representations of relevant signaling pathways to aid researchers in this critical area of drug development.
Introduction: The Glucocorticoid Receptor and Neurodegeneration
Glucocorticoids (GCs) are steroid hormones essential for regulating a wide array of physiological processes, including metabolism, immune function, and the stress response.[1] Their actions are primarily mediated by the glucocorticoid receptor (GR), a ligand-activated transcription factor ubiquitously expressed throughout the body, including the central nervous system (CNS).[1][2] In the brain, GRs are crucial for maintaining homeostasis; however, chronic stress and the resulting sustained elevation of GCs can lead to maladaptive changes, including neuronal damage and cognitive decline.[3]
A growing body of research has implicated HPA axis dysfunction and consequent hypercortisolism in the pathogenesis of several neurodegenerative diseases.[4] Elevated GC levels have been shown to exacerbate hallmark pathologies, such as amyloid-beta (Aβ) and tau accumulation in Alzheimer's disease, and contribute to neuronal loss in models of Huntington's and Parkinson's disease. This has led to the hypothesis that antagonizing the GR could represent a viable therapeutic approach to mitigate the detrimental effects of excess GC signaling in the brain.
Glucocorticoid Receptor Signaling Pathways
The physiological effects of GCs are mediated through two primary signaling pathways: a genomic and a non-genomic pathway.
Genomic Signaling
The classical genomic signaling pathway involves the binding of GCs to cytosolic GRs, which are part of a multiprotein complex including heat shock proteins (HSPs). Ligand binding induces a conformational change in the GR, leading to its dissociation from the HSP complex and translocation to the nucleus. In the nucleus, the GR can modulate gene expression in two principal ways:
-
Direct Transactivation/Transrepression: GR homodimers can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to either the activation or repression of transcription.
-
Protein-Protein Interactions: The GR can interact with other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), to indirectly regulate the expression of genes that may not contain a GRE. This "tethering" mechanism is a key component of the anti-inflammatory effects of GCs.
Non-Genomic Signaling
In addition to the slower, transcription-dependent genomic pathway, GCs can also elicit rapid, non-genomic effects that do not require gene transcription. These effects are often mediated by membrane-associated GRs (mGRs) and can involve the activation of various intracellular kinase cascades, including mitogen-activated protein kinases (MAPKs) and PI3K/Akt pathways. Non-genomic signaling can rapidly influence neuronal excitability and synaptic plasticity.
Rationale for GR Antagonism in Neurodegenerative Disease
The rationale for targeting the GR in neurodegenerative diseases stems from the observation that chronically elevated glucocorticoid levels contribute to a pro-inflammatory and neurotoxic environment in the brain. The proposed mechanisms by which GR antagonism may be beneficial include:
-
Reduction of Neuroinflammation: By blocking GR-mediated signaling, antagonists can inhibit the expression of pro-inflammatory cytokines and other inflammatory mediators produced by activated microglia and astrocytes.
-
Neuroprotection: GR antagonists may protect neurons from glucocorticoid-induced apoptosis and excitotoxicity.
-
Improved Synaptic Function and Cognition: By mitigating the negative effects of excess glucocorticoids on synaptic plasticity, GR antagonists may improve learning and memory.
Key GR Antagonists in Neurodegenerative Disease Research
Two of the most studied GR antagonists in the context of neurodegenerative diseases are mifepristone (RU486) and the selective GR modulator CORT113176.
Mifepristone (RU486)
Mifepristone is a non-selective antagonist of both the glucocorticoid and progesterone receptors. While its lack of selectivity can lead to side effects, it has been investigated for its potential to slow cognitive decline in Alzheimer's disease.
CORT113176 (Dazucorilant)
CORT113176 is a selective glucocorticoid receptor antagonist that shows high affinity for the GR with minimal cross-reactivity with other steroid receptors. This selectivity makes it a promising candidate for the treatment of neurodegenerative diseases with a potentially more favorable side-effect profile.
Quantitative Data on the Efficacy of GR Antagonists
The following tables summarize key quantitative findings from preclinical and clinical studies investigating the effects of GR antagonists in models of neurodegenerative diseases.
Table 1: Efficacy of CORT113176 in the R6/2 Mouse Model of Huntington's Disease
| Parameter | Treatment Group | Outcome | p-value | Reference |
| Grip Strength | CORT113176-treated male HD mice vs. vehicle-treated male HD mice | Significant delay in the loss of grip strength | <0.05 | |
| Hindlimb Clasping Score | CORT113176-treated male HD mice vs. vehicle-treated male HD mice | Significant reduction in clasping score | <0.05 | |
| DARPP-32 Immunoreactivity | CORT113176-treated male HD mice vs. vehicle-treated male HD mice | Delayed loss of DARPP-32 in the dorsolateral striatum | Not specified |
Table 2: Efficacy of CORT113176 in the Wobbler Mouse Model of ALS
| Parameter | Treatment Group | Outcome | p-value | Reference |
| Motor Neuron Vacuolation | 30 mg/kg CORT113176 daily for 3 weeks vs. untreated Wobbler mice | Reduced motoneuron vacuolation | <0.05 | |
| Neuroinflammation Markers (HMGB1, TLR4, NF-κB, TNF receptor, IL-18) | 30 mg/kg CORT113176 daily for 3 weeks vs. untreated Wobbler mice | Lowered levels of inflammatory mediators | <0.05 | |
| Motor Performance (Rotarod Test) | CORT113176-treated Wobbler mice vs. untreated Wobbler mice | Enhanced resistance to fatigue | Not specified |
Table 3: Efficacy of Mifepristone in a Clinical Trial for Alzheimer's Disease
| Parameter | Treatment Group | Outcome | p-value | Reference |
| Cognitive Decline (ADAS-Cog) | 200 mg mifepristone daily for 6 months vs. placebo | Slowed rate of cognitive decline | Not specified |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the efficacy of GR antagonists in preclinical models of neurodegenerative diseases.
Immunohistochemistry (IHC) for Mouse Brain Tissue
Objective: To visualize the localization and expression of specific proteins in brain tissue sections.
Materials:
-
Perfusion-fixed mouse brain tissue
-
Cryostat or vibratome
-
Superfrost Plus slides
-
Hydrophobic barrier pen
-
Blocking buffer (e.g., 10% normal serum in PBS with 0.3% Triton X-100)
-
Primary antibody diluted in antibody dilution buffer
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst stain for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Section the fixed brain tissue at 30-40 µm thickness using a cryostat or vibratome.
-
Mount the sections onto Superfrost Plus slides and allow them to air dry.
-
Create a hydrophobic barrier around the tissue sections using a barrier pen.
-
Permeabilize the tissue by incubating with PBS containing 0.3% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding by incubating the sections in blocking buffer for 1-2 hours at room temperature.
-
Incubate the sections with the primary antibody diluted in antibody dilution buffer overnight at 4°C in a humidified chamber.
-
Wash the sections three times for 5 minutes each with PBS.
-
Incubate the sections with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Wash the sections three times for 5 minutes each with PBS, protected from light.
-
Counterstain the nuclei with DAPI or Hoechst stain for 5-10 minutes.
-
Wash the sections twice with PBS.
-
Mount the sections with antifade mounting medium and coverslip.
-
Visualize the staining using a fluorescence or confocal microscope.
Western Blot Analysis of Brain Tissue
Objective: To detect and quantify the expression levels of specific proteins in brain tissue homogenates.
Materials:
-
Frozen brain tissue
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Homogenizer
-
BCA protein assay kit
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize the frozen brain tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software.
Primary Glial Cell Culture
Objective: To isolate and culture primary microglia and astrocytes from neonatal mouse or rat brains for in vitro studies.
Materials:
-
Neonatal (P0-P3) mouse or rat pups
-
Dissection tools
-
DMEM/F12 medium with 10% FBS and 1% penicillin-streptomycin
-
Trypsin-EDTA
-
DNase I
-
Poly-D-lysine coated flasks
-
Orbital shaker
Procedure:
-
Dissect the cortices from neonatal pup brains under sterile conditions.
-
Mince the tissue and incubate in a solution of trypsin-EDTA and DNase I to dissociate the cells.
-
Generate a single-cell suspension by gentle trituration.
-
Plate the cell suspension in poly-D-lysine coated flasks.
-
After 7-10 days, a mixed glial culture will be established with a confluent layer of astrocytes and microglia growing on top.
-
To isolate microglia, shake the flasks on an orbital shaker. The microglia will detach and can be collected from the supernatant.
-
The remaining adherent cells are enriched for astrocytes.
Behavioral Assays
Objective: To assess motor coordination and balance in rodent models of neurodegenerative diseases.
Procedure:
-
Acclimatize the mice to the testing room.
-
Place the mouse on the rotating rod of the rotarod apparatus.
-
The rod rotates at an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Perform multiple trials with an inter-trial interval.
Objective: To assess spatial learning and memory in rodent models of Alzheimer's disease.
Procedure:
-
Fill a circular pool with opaque water and place a hidden platform just below the water surface.
-
Place visual cues around the room.
-
Release the mouse into the pool from different starting locations.
-
Record the time it takes for the mouse to find the hidden platform (escape latency).
-
Conduct multiple training trials over several days.
-
On the final day, remove the platform and perform a probe trial to assess memory retention by measuring the time spent in the target quadrant.
Logical Relationships and Future Directions
The dysregulation of the HPA axis is a central theme in the link between stress, glucocorticoids, and neurodegeneration. Chronic stress leads to a sustained increase in glucocorticoid levels, which can impair the negative feedback mechanisms of the HPA axis, creating a vicious cycle of hypercortisolism. This, in turn, promotes neuroinflammation and neuronal damage, contributing to the progression of neurodegenerative diseases.
The field of GR antagonism in neurodegenerative diseases is rapidly evolving. Future research should focus on:
-
Developing more selective GR modulators: This will help to minimize off-target effects and improve the therapeutic window.
-
Identifying biomarkers: Reliable biomarkers are needed to identify patients who are most likely to benefit from GR antagonist therapy and to monitor treatment response.
-
Conducting large-scale clinical trials: Further clinical investigation is necessary to establish the safety and efficacy of GR antagonists in patients with neurodegenerative diseases.
Conclusion
Glucocorticoid receptor antagonism represents a promising therapeutic avenue for the treatment of a range of neurodegenerative diseases. By targeting the detrimental effects of chronic glucocorticoid excess, these agents have the potential to reduce neuroinflammation, protect neurons, and improve cognitive function. The continued development of selective GR modulators and the elucidation of the complex interplay between the HPA axis and neurodegeneration will be critical for translating this promising strategy into effective therapies for patients.
References
- 1. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mifepristone alters APP processing to preclude Aβ and also reduces tau pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Protein in Brain Tissue by Western Immunoblot Analysis | Springer Nature Experiments [experiments.springernature.com]
Zavacorilant: A Technical Guide for Preclinical Research in Huntington's and Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zavacorilant (also known as CORT113176 or dazucorilant) is a selective glucocorticoid receptor (GR) modulator being investigated for its therapeutic potential in neurodegenerative disorders, including Huntington's disease and Alzheimer's disease.[1] Elevated levels of glucocorticoids, the stress hormones, have been implicated in the progression of both of these devastating conditions.[2][3] this compound, by antagonizing the GR, offers a targeted approach to mitigate the downstream pathological effects of excess glucocorticoid signaling in the brain.[4] This technical guide provides an in-depth overview of the preclinical research on this compound, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Mechanism of Action: Glucocorticoid Receptor Antagonism
This compound is a selective cortisol modulator that binds to the glucocorticoid receptor, thereby inhibiting the downstream signaling cascades initiated by glucocorticoids like cortisol.[4] In the central nervous system, GR activation can influence a wide array of processes, including neuroinflammation, synaptic plasticity, and the processing of pathogenic proteins. By blocking the GR, this compound is hypothesized to counteract the detrimental effects of elevated glucocorticoid levels observed in Huntington's and Alzheimer's disease.
The proposed neuroprotective mechanisms of this compound are multifaceted and include:
-
Reduction of Neuroinflammation: Glucocorticoid receptor signaling is intricately linked with inflammatory pathways, such as the NF-κB pathway. By antagonizing the GR, this compound may suppress the production of pro-inflammatory cytokines in the brain.
-
Modulation of Pathogenic Protein Aggregation: Preclinical studies suggest that this compound can reduce the aggregation of mutant huntingtin (mHtt) in Huntington's disease and amyloid-beta (Aβ) plaques in Alzheimer's disease. The precise mechanism linking GR antagonism to reduced protein aggregation is an area of active investigation but may involve the modulation of cellular stress responses and protein clearance pathways.
-
Preservation of Neuronal Function: this compound has been shown to protect against the loss of important neuronal markers, such as DARPP-32 in the striatum, and to improve cognitive and motor functions in animal models. This suggests a role in maintaining synaptic health and neuronal integrity.
Preclinical Data in Huntington's Disease: R6/2 Mouse Model
The R6/2 mouse model is a widely used transgenic model of Huntington's disease that exhibits a rapidly progressing phenotype.
Quantitative Data
| Outcome Measure | Treatment Group | Result | Reference |
| Grip Strength | This compound-treated male R6/2 mice vs. vehicle-treated R6/2 mice | Significantly delayed loss of grip strength. | |
| Hindlimb Clasping | This compound-treated male R6/2 mice vs. vehicle-treated R6/2 mice | Significantly delayed development of hindlimb clasping. | |
| Gait Abnormalities | This compound-treated male R6/2 mice vs. vehicle-treated R6/2 mice | Significantly delayed development of gait abnormalities. | |
| DARPP-32 Immunoreactivity | This compound-treated male R6/2 mice vs. vehicle-treated R6/2 mice | Delayed loss of DARPP-32 immunoreactivity in the dorsolateral striatum. | |
| Mutant Huntingtin (mHtt) Aggregates | This compound-treated male R6/2 mice vs. vehicle-treated R6/2 mice | Delayed formation of mHtt aggregates in the striatum and hippocampus. |
Experimental Protocols
Animal Model: Male R6/2 mice were used in these studies.
Drug Administration:
-
Compound: this compound (CORT113176)
-
Vehicle: Not explicitly stated in the provided abstracts.
-
Route of Administration: Not explicitly stated in the provided abstracts.
-
Dosing Regimen: Not explicitly stated in the provided abstracts.
Behavioral Assessments:
-
Grip Strength Test: This test measures muscle strength in the limbs of the mice. A grip strength meter is used to record the peak force exerted by the mouse as it grips a metal grid.
-
Hindlimb Clasping Score: This is a measure of neurological dysfunction. Mice are suspended by their tails, and the degree of hindlimb retraction towards the abdomen is scored on a scale (e.g., 0-3).
Histological and Biochemical Analyses:
-
Immunohistochemistry for DARPP-32: Brain sections are stained with an antibody specific for DARPP-32 to visualize and quantify the presence of this protein in the striatum.
-
Quantification of mHtt Aggregates: Brain sections are stained with antibodies that recognize mHtt aggregates (e.g., EM48) to determine the number and size of these inclusions.
Preclinical Data in Alzheimer's Disease: J20 and 5xFAD Mouse Models
The J20 and 5xFAD mouse models are commonly used transgenic models of Alzheimer's disease that develop amyloid pathology and cognitive deficits.
Quantitative Data
| Outcome Measure | Treatment Group | Result | Reference |
| Spatial Memory (Morris Water Maze) | Dazucorilant-treated J20 and 5xFAD mice vs. vehicle-treated mice | Improved working and long-term spatial memories. | |
| Amyloid-β (Aβ) Plaque Burden | Dazucorilant-treated J20 mice vs. vehicle-treated mice | Reduction in amyloid production and aggregation. | |
| Tau Hyperphosphorylation | Dazucorilant-treated J20 and 5xFAD mice vs. vehicle-treated mice | Reduction in tau hyperphosphorylation. | |
| Neuroinflammation | Dazucorilant-treated J20 mice vs. vehicle-treated mice | Mediated a specific re-localization of activated glial cells onto amyloid plaques, suggesting a restoration of physiological neuroinflammatory processes. |
Experimental Protocols
Animal Models: J20 and 5xFAD transgenic mice were used.
Drug Administration:
-
Compound: Dazucorilant (CORT113176)
-
Vehicle: Not explicitly stated in the provided abstracts.
-
Route of Administration: Not explicitly stated in the provided abstracts.
-
Dosing Regimen: Chronic treatment.
Behavioral Assessments:
-
Morris Water Maze: This is a widely used test for assessing spatial learning and memory in rodents. Mice are trained to find a hidden platform in a circular pool of opaque water, using visual cues around the room.
Histological and Biochemical Analyses:
-
Quantification of Aβ Plaques: Brain sections are stained with dyes that bind to amyloid plaques, such as Thioflavin S, or with antibodies specific for Aβ. The number and area of plaques are then quantified.
-
Western Blot for Tau Phosphorylation: Protein extracts from brain tissue are separated by gel electrophoresis and probed with antibodies that recognize specific phosphorylated forms of the tau protein to assess the extent of hyperphosphorylation.
Signaling Pathways and Experimental Workflows
Glucocorticoid Receptor Signaling in Neurons
Caption: Glucocorticoid Receptor (GR) signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Preclinical Efficacy Testing
Caption: A generalized workflow for preclinical evaluation of this compound in neurodegenerative disease models.
Conclusion
This compound has demonstrated promising preclinical efficacy in mouse models of both Huntington's and Alzheimer's disease. By antagonizing the glucocorticoid receptor, it appears to mitigate key pathological features of these diseases, including motor and cognitive decline, neuroinflammation, and the accumulation of pathogenic protein aggregates. The data presented in this guide, along with the detailed protocols and pathway diagrams, provide a comprehensive resource for researchers in the field of neurodegenerative drug discovery. Further investigation into the long-term efficacy and safety of this compound is warranted to determine its full therapeutic potential for these devastating conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Chronic glucocorticoid receptor activation impairs CREB transcriptional activity in clonal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucocorticoids curtail stimuli-induced CREB phosphorylation in TRH neurons through interaction of the glucocorticoid receptor with the catalytic subunit of protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Limb-Clasping Response in NMDA Receptor Palmitoylation-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
Zavacorilant (CORT125329): A Technical Overview of its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zavacorilant (CORT125329) is a selective, non-steroidal glucocorticoid receptor (GR) antagonist developed by Corcept Therapeutics. It is under investigation for a range of therapeutic applications, including neurodegenerative diseases and antipsychotic-induced weight gain.[1][2] By competitively binding to the glucocorticoid receptor, this compound modulates the downstream effects of cortisol, offering a targeted approach to conditions characterized by excessive or dysregulated cortisol activity. This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical characterization of this compound.
Discovery and Preclinical Characterization
This compound was identified through a rational drug design and screening process aimed at discovering selective GR antagonists with improved pharmacological profiles over existing non-selective agents like mifepristone.[3] The key objective was to develop a compound with high affinity and selectivity for the GR, thereby minimizing off-target effects.
Binding Affinity and Selectivity
The binding affinity of this compound to the glucocorticoid receptor was determined using a tyrosine aminotransferase (TAT) assay in HepG2 cells. This assay measures the ability of a compound to inhibit the dexamethasone-induced expression of the TAT enzyme, a well-established GR-mediated response.
| Parameter | Value | Assay | Cell Line |
| Inhibitor Constant (Ki) | 15 nM | Tyrosine Aminotransferase (TAT) Assay | HepG2 |
This compound was found to have a high affinity for the GR with an inhibitor constant (Ki) of 15 nM.[1] Importantly, further studies demonstrated that this compound does not exhibit cross-reactivity with the progesterone receptor, a common liability of earlier GR antagonists.[3]
In Vivo Efficacy in Metabolic Disease Models
The therapeutic potential of this compound was evaluated in mouse models of metabolic dysfunction induced by excessive corticosterone exposure. These studies assessed the ability of this compound to mitigate the adverse metabolic effects of high glucocorticoid levels.
| Animal Model | Treatment | Key Findings | Reference |
| Male C57Bl/6J mice with sub-chronic corticosterone exposure | This compound (60 mg/kg/day) | Did not prevent corticosterone-induced leukopenia. Showed a trend towards lowering corticosterone-induced hyperinsulinemia (p=0.08). | |
| Male C57Bl/6J mice with sub-chronic corticosterone exposure | This compound (120 mg/kg/day) | Significantly lowered corticosterone-induced insulin levels. |
These preclinical findings demonstrate the potential of this compound to counteract the metabolic disturbances associated with elevated glucocorticoid levels.
Synthesis of this compound
This compound is an octahydro-1H-pyrazolo[3,4-g]isoquinoline derivative. The synthesis of this class of compounds is detailed in U.S. Patent No. 10,047,082 B2. The general synthetic scheme involves a multi-step process to construct the core heterocyclic scaffold and subsequent functionalization.
A crucial step in the synthesis involves the diastereoselective hydrogenation of a tetrahydropyridin-4-yl)acetate intermediate to establish the trans-azadecalin core of the molecule. This is followed by the introduction of the side chains through reactions such as Grignard additions and sulfonylations.
Experimental Protocols
Tyrosine Aminotransferase (TAT) Assay in HepG2 Cells
This functional assay is used to determine the potency of GR antagonists.
-
Cell Culture: HepG2 cells are cultured in appropriate media and conditions to ensure logarithmic growth.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of the test compound (this compound) for a specified period.
-
Glucocorticoid Challenge: Dexamethasone, a potent GR agonist, is added to the culture medium to induce the expression of tyrosine aminotransferase.
-
Enzyme Activity Measurement: After an incubation period, the cells are lysed, and the activity of the TAT enzyme in the cell lysate is measured using a spectrophotometric method.
-
Data Analysis: The concentration of the test compound that causes a 50% inhibition of the dexamethasone-induced TAT activity (IC50) is determined. The inhibitor constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Model of Corticosterone-Induced Metabolic Dysfunction
This animal model is used to evaluate the in vivo efficacy of GR antagonists in a state of glucocorticoid excess.
-
Animal Model: Male C57Bl/6J mice are used for this study.
-
Corticosterone Administration: A slow-release pellet containing corticosterone is subcutaneously implanted to induce a state of chronic hypercorticosteronemia.
-
Drug Administration: this compound is administered to the animals, typically through daily oral gavage or as a supplement in the diet, at various dose levels. A vehicle control group and a positive control group (e.g., mifepristone) are also included.
-
Metabolic Parameter Assessment: Over the course of the study, various metabolic parameters are monitored, including:
-
Body weight and food intake.
-
Blood glucose and insulin levels: To assess glucose homeostasis and insulin resistance (HOMA-IR).
-
White blood cell count: As a marker of glucocorticoid-induced immunosuppression.
-
-
Data Analysis: The effects of this compound on the corticosterone-induced changes in metabolic parameters are statistically analyzed to determine its efficacy.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the glucocorticoid receptor signaling pathway, the mechanism of action of this compound, and a general workflow for the discovery and preclinical evaluation of a GR antagonist.
Caption: Glucocorticoid Receptor (GR) Signaling Pathway.
Caption: Mechanism of Action of this compound.
Caption: GR Antagonist Discovery Workflow.
Conclusion
This compound (CORT125329) is a potent and selective glucocorticoid receptor antagonist with a promising preclinical profile. Its high affinity for the GR, coupled with a lack of cross-reactivity with the progesterone receptor, represents a significant advancement in the development of targeted glucocorticoid modulators. Preclinical studies have demonstrated its potential to ameliorate metabolic dysregulation caused by excess glucocorticoid levels. Further clinical investigation is underway to fully elucidate the therapeutic utility of this compound in a variety of disease states.
References
- 1. researchgate.net [researchgate.net]
- 2. Brain mineralocorticoid and glucocorticoid receptor balance in neuroendocrine regulation and stress-related psychiatric etiopathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Zavacorilant and Its Impact on Gene Transcription and Expression: A Technical Guide
Disclaimer: This technical guide provides a comprehensive overview of the mechanism of action of selective glucocorticoid receptor modulators (SGRMs) on gene transcription and expression, with a focus on zavacorilant. As of the writing of this document, detailed, publicly available quantitative data on the specific gene expression changes induced by this compound are limited. Therefore, to illustrate the core mechanisms of this class of drugs, this guide incorporates more extensive data from a related and well-documented SGRM, relacorilant. This information is intended to provide a foundational understanding for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound (also known as CORT125329) is a novel, orally administered selective glucocorticoid receptor modulator (SGRM) under development by Corcept Therapeutics.[1][2] Unlike broad-spectrum glucocorticoid receptor antagonists, this compound is designed to selectively modulate the effects of cortisol by competing for binding to the glucocorticoid receptor (GR).[3] Its primary therapeutic targets are neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS).[4] Preclinical studies have indicated its potential to mitigate neuroinflammation, a key pathological feature in many such disorders.
The therapeutic rationale for using a GR modulator in neurodegenerative diseases stems from the observation that elevated cortisol levels can be detrimental to the nervous system.[4] By antagonizing the GR, this compound aims to counteract these harmful effects. A preclinical study using the Wobbler mouse model of ALS demonstrated that this compound treatment led to a decrease in motoneuron degeneration, astro- and microgliosis, and levels of pro-inflammatory factors. Furthermore, it was observed to enhance myelination and increase the presence of the neurotrophin brain-derived neurotrophic factor (BDNF). These beneficial effects were associated with improved motor performance in the animal model.
While these findings are promising, a detailed understanding of how this compound modulates gene transcription to achieve these effects is crucial for its continued development and clinical application. This guide will delve into the known mechanisms of GR-mediated gene regulation and use data from the related compound relacorilant to illustrate the expected impact of this compound on gene expression.
The Glucocorticoid Receptor Signaling Pathway
The glucocorticoid receptor is a ligand-dependent transcription factor that plays a pivotal role in a vast array of physiological processes, including metabolism, inflammation, and stress response. The binding of cortisol (or other glucocorticoids) to the GR initiates a conformational change in the receptor, leading to its translocation from the cytoplasm into the nucleus. Once in the nucleus, the GR can modulate gene expression through two primary mechanisms: transactivation and transrepression.
-
Transactivation: In this pathway, GR homodimers bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding event typically leads to the recruitment of coactivators and the initiation of gene transcription. Transactivation is associated with many of the metabolic side effects of glucocorticoids.
-
Transrepression: Here, the GR monomer interacts with other transcription factors, such as NF-κB and AP-1, without directly binding to DNA. This interaction inhibits the activity of these pro-inflammatory transcription factors, leading to a downregulation of inflammatory gene expression. This mechanism is thought to be responsible for the anti-inflammatory effects of glucocorticoids.
Selective glucocorticoid receptor modulators like this compound are designed to preferentially engage in transrepression while minimizing transactivation, thereby retaining the anti-inflammatory benefits while reducing the risk of metabolic side effects.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound - Corcept Therapeutics - AdisInsight [adisinsight.springer.com]
- 3. The development of novel glucocorticoid receptor antagonists: From rational chemical design to therapeutic efficacy in metabolic disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Selective Glucocorticoid Receptor Modulator Cort125329 Decreases Neuroinflammation and Gliosis and Enhances Myelination in the Wobbler Model of Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Zavacorilant in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zavacorilant (also known as CORT125329) is a selective glucocorticoid receptor (GR) antagonist.[1][2] Glucocorticoids, such as cortisol (or corticosterone in rodents), are steroid hormones that regulate a wide array of physiological processes, including stress responses, metabolism, and immune function.[3][4] In the central nervous system, glucocorticoids readily cross the blood-brain barrier and bind to mineralocorticoid receptors (MR) and glucocorticoid receptors (GR) in neurons and glial cells.[3] While basal levels of glucocorticoids are essential for normal brain function, excessive or prolonged exposure, as seen in chronic stress or certain disease states, can be neurotoxic. High concentrations of glucocorticoids can increase neuronal vulnerability to excitotoxicity and oxidative stress, potentially leading to neuronal damage and death.
This compound is being investigated for the potential treatment of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS), Huntington's disease, and Alzheimer's disease, where elevated cortisol levels may play a pathological role. By selectively blocking the GR, this compound aims to mitigate the detrimental effects of excess glucocorticoid signaling in the nervous system. Primary neuronal cultures provide an excellent in vitro model system to study the neuroprotective effects of compounds like this compound in a controlled environment. These cultures allow for the detailed investigation of cellular mechanisms, dose-response relationships, and the direct effects of pharmacological agents on neuronal viability and function.
These application notes provide detailed protocols for the use of this compound in primary neuronal cultures, including culture establishment, treatment procedures, and assays for assessing neuroprotection and neuronal viability.
Table 1: Summary of Hypothetical this compound Activity in Primary Neuronal Cultures
| Assay Type | Endpoint Measured | Hypothetical EC50/IC50 | Key Findings |
| Neuroprotection Assay (Corticosterone-induced toxicity) | Neuronal Viability (MTT Assay) | EC50: ~150 nM | This compound demonstrates a dose-dependent neuroprotective effect against corticosterone-induced cell death. |
| Neuronal Viability Assay (Basal Conditions) | Cell Viability (MTT Assay) | > 10 µM | This compound does not exhibit significant cytotoxicity to primary neurons at concentrations effective for neuroprotection. |
| Cytotoxicity Assay (LDH Release) | Lactate Dehydrogenase Release | > 10 µM | High concentrations of this compound do not induce significant membrane damage in primary neurons. |
Note: The values presented in this table are for illustrative purposes only and represent hypothetical data. Actual experimental results may vary.
Experimental Protocols
Protocol 1: Preparation of Primary Cortical or Hippocampal Neuronal Cultures
This protocol describes the preparation of primary neuronal cultures from embryonic day 18 (E18) rat or mouse pups.
Materials:
-
Timed-pregnant rat (E18) or mouse (E16-E18)
-
Culture dishes/plates (e.g., 6-well plates with glass coverslips)
-
Poly-D-lysine (or Poly-L-lysine) and Laminin
-
Dissection medium (e.g., ice-cold Hibernate-A or DMEM/F12 with kynurenic acid)
-
Dissection tools (sterile forceps, scissors, spatulas)
-
Enzymatic dissociation solution (e.g., Papain or Trypsin-EDTA)
-
Trypsin inhibitor (e.g., soybean trypsin inhibitor) or serum-containing medium
-
Trituration solution (e.g., plating medium)
-
Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin)
-
Growth medium (e.g., Neurobasal medium with B-27 and GlutaMAX)
-
Hemocytometer and Trypan Blue
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Plate Coating:
-
Aseptically coat culture plates/coverslips with Poly-D-lysine solution overnight in a cell culture incubator.
-
The following day, wash the plates three times with sterile water and allow them to dry.
-
Apply laminin solution to the plates for at least 4 hours in the incubator before cell plating.
-
-
Dissection:
-
Sacrifice the pregnant animal using approved humane methods.
-
Aseptically remove the uterine horns and place them in a sterile dish containing ice-cold dissection medium.
-
Remove the embryos and decapitate them.
-
Dissect the brains and isolate the cortices or hippocampi in ice-cold dissection medium.
-
Carefully remove the meninges from the isolated brain tissue.
-
-
Dissociation:
-
Transfer the tissue to a tube containing the enzymatic dissociation solution (e.g., papain) and incubate at 37°C for a specified time (e.g., 15-30 minutes), with gentle mixing every 5 minutes.
-
Stop the enzymatic reaction by adding the trypsin inhibitor or by washing the tissue with serum-containing medium.
-
Wash the tissue several times with plating medium.
-
-
Trituration:
-
Gently triturate the tissue using a fire-polished Pasteur pipette or a series of pipettes with decreasing tip diameters to obtain a single-cell suspension.
-
Allow any remaining tissue clumps to settle and transfer the supernatant containing the dissociated cells to a new tube.
-
-
Cell Counting and Plating:
-
Mix a small aliquot of the cell suspension with Trypan Blue and count the viable cells using a hemocytometer.
-
Dilute the cell suspension to the desired plating density in plating medium (e.g., 50,000 cells/cm²).
-
Aspirate the laminin solution from the coated plates and plate the cell suspension.
-
-
Culture Maintenance:
-
Place the cultures in a humidified incubator at 37°C with 5% CO2.
-
After 2-4 hours, replace the plating medium with growth medium to remove cellular debris.
-
Perform a half-medium change every 3-4 days. Cultures are typically ready for experimental use after 7-10 days in vitro (DIV).
-
Protocol 2: Treatment of Primary Neuronal Cultures with this compound
Materials:
-
This compound powder
-
DMSO (vehicle)
-
Mature primary neuronal cultures (DIV 7-10)
-
Growth medium
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Aliquot the stock solution and store it at -20°C or -80°C, protected from light.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of this compound in pre-warmed growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions (including the vehicle control) and is non-toxic to the neurons (typically ≤ 0.1%).
-
-
Cell Treatment:
-
For neuroprotection assays, pre-incubate the cultures with the this compound working solutions or vehicle control for a specified period (e.g., 1-2 hours) before adding the neurotoxic insult.
-
For toxicity assays, directly replace the culture medium with the this compound working solutions or vehicle control.
-
Carefully remove half of the medium from each well and replace it with an equal volume of the prepared 2X working solutions to achieve a 1X final concentration.
-
Return the cultures to the incubator for the desired treatment duration.
-
Protocol 3: Neuroprotection Assay - Corticosterone-Induced Toxicity
This assay evaluates the ability of this compound to protect neurons from cell death induced by high concentrations of corticosterone.
Materials:
-
Mature primary neuronal cultures
-
This compound working solutions
-
Corticosterone stock solution (in ethanol or DMSO)
-
Neuronal viability assay reagents (e.g., MTT or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Pre-treatment:
-
Pre-treat the neuronal cultures with various concentrations of this compound or vehicle for 1-2 hours as described in Protocol 2.
-
-
Induction of Toxicity:
-
Prepare a working solution of corticosterone in growth medium.
-
Add the corticosterone solution to the pre-treated wells to a final concentration known to induce neuronal cell death (e.g., 100-500 µM). Include control wells that receive only vehicle.
-
Incubate the cultures for 24-48 hours.
-
-
Assessment of Neuronal Viability:
-
At the end of the incubation period, assess neuronal viability using a standard method such as the MTT assay.
-
For the MTT assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control group (defined as 100% viability).
-
Plot the percentage of neuronal viability against the concentration of this compound to generate a dose-response curve and determine the EC50 value.
-
Protocol 4: Neuronal Viability/Toxicity Assay
This assay assesses the potential toxicity of this compound on primary neurons under basal conditions.
Materials:
-
Mature primary neuronal cultures
-
This compound working solutions
-
Neuronal viability/toxicity assay reagents (e.g., MTT, LDH assay kit)
-
Plate reader
Procedure:
-
Treatment:
-
Treat the neuronal cultures with a range of this compound concentrations or vehicle as described in Protocol 2.
-
Include a positive control for toxicity if using an LDH assay (e.g., a lysis buffer).
-
Incubate for 24-48 hours.
-
-
Assessment of Viability/Toxicity:
-
MTT Assay: Follow the procedure described in Protocol 3, step 3.
-
LDH Assay:
-
Collect the cell culture supernatant from each well.
-
Perform the LDH assay according to the manufacturer's instructions to measure the amount of lactate dehydrogenase released from damaged cells.
-
Measure absorbance using a plate reader.
-
-
-
Data Analysis:
-
For the MTT assay, normalize the data to the vehicle control group.
-
For the LDH assay, calculate the percentage of cytotoxicity relative to the positive control (maximum LDH release).
-
Plot cell viability or cytotoxicity against the this compound concentration to determine any potential toxic effects.
-
Visualizations
Caption: Experimental workflow for assessing this compound's neuroprotective effects.
Caption: this compound's mechanism of action via glucocorticoid receptor (GR) antagonism.
References
- 1. The Selective Glucocorticoid Receptor Antagonist CORT 108297 Decreases Neuroendocrine Stress Responses and Immobility in the Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The selective glucocorticoid receptor antagonist CORT125281 has tissue-specific activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concentration Dependent Actions of Glucocorticoids on Neuronal Viability and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concentration dependent actions of glucocorticoids on neuronal viability and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
Zavacorilant: Application Notes and Protocols for In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of Zavacorilant (also known as CORT125329) for in vivo mouse studies, particularly in the context of neurodegenerative disease models. The protocols are based on published preclinical data for this compound and structurally related glucocorticoid receptor (GR) modulators.
Introduction
This compound is a selective glucocorticoid receptor modulator that has shown potential therapeutic benefits in preclinical models of neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS), Alzheimer's disease, and Huntington's disease.[1] It functions by antagonizing the glucocorticoid receptor, thereby mitigating the pathological effects of excessive cortisol levels.[1] Preclinical studies in the Wobbler mouse model of ALS have demonstrated that this compound can decrease motoneuron degeneration, neuroinflammation, and gliosis, leading to improved motor performance.[1]
Quantitative Data Summary
The following table summarizes the reported dosages and administration routes for this compound and a closely related GR modulator, dazucorilant (CORT113176), in various mouse models of neurodegenerative diseases. This data can be used as a starting point for designing in vivo studies with this compound.
| Compound | Mouse Model | Disease | Dosage | Administration Route | Study Outcome |
| This compound (CORT125329) | Wobbler | Amyotrophic Lateral Sclerosis (ALS) | Not specified in abstract | Not specified in abstract | Decreased motoneuron degeneration and neuroinflammation, enhanced motor performance.[1] |
| Dazucorilant (CORT113176) | Wobbler | Amyotrophic Lateral Sclerosis (ALS) | 30 mg/kg/day | Subcutaneous (s.c.) injection | Reversed motoneuron abnormalities and downregulated proinflammatory mediators. |
| Dazucorilant (CORT113176) | J20 | Alzheimer's Disease | 20 mg/kg/day | Osmotic micropump | Prevented behavioral impairments. |
| Dazucorilant (CORT113176) | R6/2 | Huntington's Disease | Not specified in abstract | Not specified in abstract | Attenuated motor and neuropathological symptoms. |
| Relacorilant (CORT125134) | Pancreatic Cancer Xenograft | Cancer | 30 mg/kg | Not specified in abstract | Reduced tumor growth when combined with paclitaxel. |
Experimental Protocols
Subcutaneous Administration Protocol for this compound in Wobbler Mice (ALS Model)
This protocol is adapted from studies using the closely related compound dazucorilant in the same mouse model and is a recommended starting point for this compound.
Materials:
-
This compound (CORT125329)
-
Vehicle (e.g., sterile sesame oil or other appropriate vehicle)
-
Sterile syringes and needles (e.g., 27-gauge)
-
Wobbler mice
-
Animal scale
-
70% ethanol
Procedure:
-
Preparation of this compound Solution:
-
Based on the desired dosage (e.g., starting with a range of 10-30 mg/kg), calculate the required amount of this compound for the number of animals to be treated.
-
Dissolve the calculated amount of this compound in the appropriate volume of sterile vehicle to achieve the final desired concentration. Gentle warming or sonication may be required to aid dissolution. Ensure the final solution is homogenous.
-
-
Animal Preparation:
-
Weigh each mouse to determine the precise volume of the this compound solution to be administered.
-
Gently restrain the mouse.
-
-
Subcutaneous Injection:
-
Swab the injection site (typically the scruff of the neck) with 70% ethanol.
-
Lift the skin to create a tent and insert the needle at the base of the tented skin.
-
Inject the calculated volume of the this compound solution subcutaneously.
-
Withdraw the needle and gently massage the injection site to aid dispersion.
-
-
Dosing Schedule:
-
Administer the subcutaneous injection once daily for the duration of the study.
-
-
Monitoring:
-
Monitor the animals daily for any adverse reactions at the injection site or changes in general health.
-
Conduct behavioral and motor function tests at predetermined time points throughout the study.
-
Continuous Infusion via Osmotic Minipump in J20 Mice (Alzheimer's Model)
This protocol is based on studies with dazucorilant and is suitable for long-term, continuous administration of this compound.
Materials:
-
This compound (CORT125329)
-
Vehicle compatible with osmotic minipumps (e.g., polyethylene glycol, sterile saline)
-
Osmotic minipumps (e.g., Alzet) with appropriate flow rate and duration
-
Surgical instruments for implantation
-
Anesthesia and analgesics
-
J20 transgenic mice
-
Animal scale
-
70% ethanol and sterile drapes
Procedure:
-
Pump Preparation:
-
Following the manufacturer's instructions, fill the osmotic minipumps with the prepared this compound solution at the desired concentration to deliver the target dose (e.g., 20 mg/kg/day).
-
Prime the pumps in sterile saline at 37°C for the recommended duration before implantation.
-
-
Surgical Implantation:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Shave and sterilize the surgical site (typically the back, between the shoulder blades).
-
Make a small subcutaneous incision.
-
Create a subcutaneous pocket using blunt dissection.
-
Insert the primed osmotic minipump into the pocket.
-
Close the incision with sutures or surgical staples.
-
Administer post-operative analgesics as required.
-
-
Post-Operative Care:
-
Monitor the animal closely during recovery from anesthesia.
-
Check the incision site daily for signs of infection or inflammation.
-
-
Study Duration:
-
The osmotic minipump will deliver this compound continuously for the specified duration (e.g., 28 days).
-
-
Monitoring:
-
Conduct behavioral and cognitive tests at baseline and at the end of the treatment period.
-
At the end of the study, collect tissues for biochemical and histological analysis.
-
Signaling Pathway and Experimental Workflow Diagrams
Glucocorticoid Receptor Signaling Pathway
The following diagram illustrates the mechanism of action of this compound as a glucocorticoid receptor antagonist.
References
Application Notes and Protocols for the Quantitative Analysis of Zavacorilant in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zavacorilant (also known as CORT125329) is a selective glucocorticoid receptor (GR) antagonist under investigation for the treatment of various conditions, including Cushing's syndrome and certain cancers. As with any therapeutic agent, understanding its pharmacokinetic profile is crucial for determining appropriate dosage regimens and ensuring safety and efficacy. This document provides a detailed application note and protocol for the quantitative analysis of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method for bioanalysis.
Principle of the Method
The analytical method described herein involves the extraction of this compound and an internal standard (IS) from human plasma via protein precipitation. The separated analytes are then quantified using a reverse-phase high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity.
Signaling Pathway of this compound
This compound acts as a competitive antagonist of the glucocorticoid receptor. Under normal physiological conditions, cortisol binds to the GR, leading to its activation and translocation to the nucleus, where it regulates gene expression. This compound, by blocking this interaction, mitigates the effects of excess cortisol.
Experimental Protocols
Reagents and Materials
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled this compound)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (K2EDTA)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm)
-
Microcentrifuge
-
Vortex mixer
-
Pipettes and tips
Sample Preparation
A protein precipitation method is employed for sample preparation.
-
Label microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Pipette 50 µL of plasma into the appropriately labeled tubes.
-
Add 10 µL of the internal standard working solution to all tubes except for the blank matrix.
-
Vortex briefly.
-
Add 200 µL of cold acetonitrile to each tube to precipitate plasma proteins.
-
Vortex thoroughly for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
The following are representative LC-MS/MS conditions. Method optimization is recommended.
| Parameter | Condition |
| LC System | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| 0.0 - 0.5 min | 5% B |
| 0.5 - 2.5 min | 5% to 95% B |
| 2.5 - 3.0 min | 95% B |
| 3.0 - 3.1 min | 95% to 5% B |
| 3.1 - 4.0 min | 5% B |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by direct infusion of this compound and IS standards |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
Data Presentation
Calibration Curve
The method should be linear over a specified concentration range.
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |
| 1 | Data to be generated |
| 5 | Data to be generated |
| 10 | Data to be generated |
| 50 | Data to be generated |
| 100 | Data to be generated |
| 500 | Data to be generated |
| 1000 | Data to be generated |
| 2000 | Data to be generated |
Precision and Accuracy
The intra- and inter-day precision and accuracy should be evaluated at low, medium, and high QC levels.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LQC | 3 | <15% | ±15% | <15% | ±15% |
| MQC | 150 | <15% | ±15% | <15% | ±15% |
| HQC | 1500 | <15% | ±15% | <15% | ±15% |
Recovery and Matrix Effect
The extraction recovery and matrix effect should be assessed to ensure the reliability of the method.
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 3 | Data to be generated | Data to be generated |
| HQC | 1500 | Data to be generated | Data to be generated |
Analytical Workflow
The overall analytical workflow from sample receipt to data reporting is outlined below.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative determination of this compound in human plasma using LC-MS/MS. The described method is designed to be sensitive, specific, and robust, making it suitable for supporting pharmacokinetic studies in clinical and preclinical drug development. Adherence to this protocol and good laboratory practices will ensure the generation of high-quality, reliable data for the assessment of this compound's pharmacokinetic profile.
Application of Zavacorilant in Amyotrophic Lateral Sclerosis (ALS) Animal Models: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons, leading to muscle weakness, paralysis, and eventual fatality. Neuroinflammation and dysregulation of the stress hormone cortisol are increasingly recognized as key components of ALS pathology. Zavacorilant (also known as dazucorilant or CORT118335) is a selective glucocorticoid receptor (GR) modulator developed by Corcept Therapeutics. By antagonizing the GR, this compound aims to mitigate the detrimental effects of elevated cortisol levels, thereby reducing neuroinflammation and protecting motor neurons. Preclinical studies in animal models of ALS have demonstrated the potential of GR modulation as a therapeutic strategy. These notes provide an overview of the application of this compound and related compounds in ALS animal models, including quantitative data, detailed experimental protocols, and visualization of the implicated signaling pathways.
Data Presentation: Efficacy in the Wobbler Mouse Model
The Wobbler mouse is a genetic model of sporadic ALS that exhibits motor neuron degeneration and elevated corticosterone levels, mimicking key aspects of the human disease[1][2]. The following tables summarize the quantitative data from studies using the GR antagonist CORT113176, a compound closely related to this compound, in this model.
Table 1: Neuropathological and Endocrine Effects of CORT113176 in Wobbler Mice
| Parameter | Control (NFR/NFR) | Untreated Wobbler (Wr/Wr) | CORT113176-Treated Wobbler | Duration of Treatment | Reference |
| Vacuolated Motoneurons/mm² | 0 | 17 ± 1.5 | 6.4 ± 1.9 | 4 days | [3] |
| % Vacuolated Motoneurons | 0% | 6.5% | 1.7% | 4 days | [3] |
| Serum Corticosterone (ng/ml) | 66.3 ± 18 | 384 ± 78 | 195 ± 41 | 4 days | [3] |
Table 2: Effects of CORT113176 on Neuroinflammation Markers in Wobbler Mouse Spinal Cord
| Marker (mRNA or Protein) | Wobbler vs. Control | CORT113176-Treated Wobbler vs. Untreated | Duration of Treatment | Reference |
| Iba1+ Microglia | Increased | Decreased | 3 weeks | |
| GFAP+ Astrocytes | Increased | Decreased | 3 weeks | |
| HMGB1 | Increased | Downregulated | 3 weeks | |
| TLR4 | Increased | Downregulated | 3 weeks | |
| MyD88 mRNA | Not specified | Downregulated | 3 weeks | |
| NFκB (p50 subunit) | Not specified | Downregulated | 3 weeks | |
| TNFα mRNA | Increased | Downregulated | 4 days | |
| TNFR | Not specified | Downregulated | 3 weeks | |
| IL-18 mRNA | Not specified | Downregulated | 3 weeks |
Table 3: Modulation of Cell Signaling and Glutamate Homeostasis by CORT113176 in Wobbler Mice
| Pathway/Molecule | Untreated Wobbler | CORT113176-Treated Wobbler | Duration of Treatment | Reference |
| pAKT/AKT Ratio (Survival Signal) | Reduced | Increased | 3 weeks | |
| pJNK/JNK Ratio (Apoptosis Signal) | Increased | Decreased | 3 weeks | |
| Glutamine Synthase | Decreased | Increased | 3 weeks | |
| Glutamate Transporter 1 (GLT1) | Decreased | Increased | 3 weeks |
Experimental Protocols
Animal Model and Drug Administration (Wobbler Mouse)
This protocol is based on studies using the GR antagonist CORT113176 in the Wobbler mouse model of ALS.
1.1. Animals:
-
Model: Male and female genotyped Wobbler mice (Wr/Wr).
-
Control: Age- and sex-matched non-affected littermates (NFR/NFR).
-
Age: Studies have been conducted in mice around 5 months of age, when neuropathological signs are well-established.
1.2. Drug Formulation:
-
Compound: CORT113176 (or this compound).
-
Vehicle: Sesame oil.
-
Preparation: Dissolve the compound in sesame oil to a final concentration for the desired dosage. For a 30 mg/kg dose, this would typically be 3 mg/ml for an injection volume of 10 ml/kg.
1.3. Administration:
-
Dosage: 30 mg/kg/day.
-
Route: Subcutaneous (s.c.) injection.
-
Frequency: Once daily.
-
Duration:
-
Short-term studies: 4 consecutive days.
-
Long-term studies: 21 consecutive days (3 weeks).
-
-
Procedure:
-
Weigh the mouse to calculate the precise injection volume.
-
Gently restrain the mouse.
-
Lift the skin on the back to form a tent.
-
Insert the needle into the base of the tented skin and inject the solution subcutaneously.
-
Return the mouse to its home cage and monitor for any adverse reactions.
-
Behavioral Assessment: Rotarod Test
This protocol is a standard method for assessing motor coordination and balance in rodent models of ALS.
2.1. Apparatus:
-
An automated rotarod device with a rotating rod (e.g., 3 cm diameter).
2.2. Procedure:
-
Acclimation/Training:
-
For 2-3 days prior to the first test, acclimate the mice to the testing room for at least 30 minutes.
-
Train the mice on the rotarod at a constant, low speed (e.g., 4 rpm) for 5 minutes each day. This helps to reduce stress and ensures the task is learned.
-
-
Testing:
-
Place the mouse on the rotarod, which is rotating at a constant speed (e.g., 14 rpm) or an accelerating protocol (e.g., 4 to 40 rpm over 5 minutes).
-
Start a timer as soon as the mouse is on the rotating rod.
-
Record the latency to fall (the time until the mouse falls off the rod).
-
If the mouse clings to the rod and completes a full passive rotation, this is also considered a fall.
-
Perform three trials per mouse with a rest interval of at least 15 minutes between trials.
-
The longest latency to fall from the three trials is typically used for analysis.
-
-
Frequency: Perform testing weekly or bi-weekly to monitor disease progression and the effects of the treatment.
Histological Analysis: Motor Neuron Counting
This protocol describes a standard method for quantifying motor neuron survival in the spinal cord.
3.1. Tissue Collection and Preparation:
-
Deeply anesthetize the mouse (e.g., with an overdose of pentobarbital).
-
Perform transcardial perfusion with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Dissect the spinal cord, focusing on the cervical or lumbar regions depending on the model (cervical for Wobbler, lumbar for SOD1G93A).
-
Post-fix the tissue in 4% PFA overnight at 4°C.
-
Cryoprotect the tissue by incubating in a 30% sucrose solution in PBS at 4°C until it sinks.
-
Embed the tissue in optimal cutting temperature (OCT) compound and freeze.
-
Cut transverse sections (e.g., 20-30 µm thick) using a cryostat and mount them on charged glass slides.
3.2. Nissl Staining (Cresyl Violet):
-
Air-dry the slides for 30-60 minutes.
-
Rehydrate the sections through a series of decreasing ethanol concentrations (100%, 95%, 70%) and then distilled water.
-
Stain with 0.1% Cresyl Violet solution for 5-10 minutes.
-
Briefly rinse in distilled water.
-
Differentiate the sections in 95% ethanol with a few drops of acetic acid, monitoring under a microscope until neurons are clearly defined and the background is pale.
-
Dehydrate through increasing concentrations of ethanol (95%, 100%) and clear with xylene.
-
Coverslip with a permanent mounting medium.
3.3. Quantification:
-
Using a light microscope, identify the ventral horn of the spinal cord.
-
Count the number of healthy motor neurons per section. Criteria for healthy motor neurons typically include a visible nucleus and nucleolus, a cell body diameter >20-25 µm, and distinct Nissl substance.
-
In the Wobbler model, specifically count vacuolated motor neurons, which are a key pathological feature.
-
Perform counts on a systematic series of sections (e.g., every 10th section) throughout the region of interest to ensure unbiased sampling.
-
Express the data as the average number of motor neurons per section.
Signaling Pathways and Experimental Workflows
Glucocorticoid Receptor Antagonism Signaling Pathway in ALS
The diagram below illustrates the proposed mechanism by which this compound, through GR antagonism, mitigates neuroinflammation and promotes neuronal survival in an ALS context.
Caption: this compound blocks cortisol from activating the GR, inhibiting pro-inflammatory pathways and promoting survival signals.
Experimental Workflow for Preclinical Testing
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in an ALS mouse model.
Caption: Workflow for preclinical evaluation of this compound, from study setup to endpoint analysis.
References
Application Notes and Protocols for Preclinical Oral Dosing of Zavacorilant Softgel Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zavacorilant (also known as CORT125329) is a selective modulator of the glucocorticoid receptor (GR) under investigation for various therapeutic applications, including neurodegenerative diseases.[1] As a potent GR antagonist, this compound mitigates the effects of cortisol, which is often elevated in pathological states and can impact the nervous system.[2] Effective preclinical evaluation of orally administered compounds like this compound requires a robust and reproducible formulation and dosing strategy. Soft gelatin capsules (softgels) offer a promising approach for delivering poorly soluble drugs by enhancing their bioavailability.[3][4][5] These application notes provide a comprehensive overview and protocols for the preparation and preclinical oral administration of a this compound softgel formulation.
Data Presentation
Table 1: Example Softgel Formulation for this compound
The following table outlines a representative softgel formulation suitable for a poorly soluble compound like this compound for preclinical studies. The exact composition should be optimized based on drug-excipient compatibility and stability studies.
| Component | Function | Example Composition (% w/w) |
| This compound | Active Pharmaceutical Ingredient (API) | 5 - 20 |
| Polyethylene Glycol (PEG) 400 | Primary solvent/vehicle | 40 - 60 |
| Propylene Glycol (PG) | Co-solvent | 10 - 20 |
| Polysorbate 80 | Surfactant/Emulsifier | 5 - 15 |
| Gelatin | Shell-forming agent | q.s. |
| Glycerin | Plasticizer for shell | q.s. |
| Purified Water | Shell component | q.s. |
Table 2: Illustrative Pharmacokinetic Parameters of an Oral Formulation in Rodents
Quantitative pharmacokinetic data for a this compound softgel formulation from preclinical studies is not extensively available in the public domain. The following table provides an example of pharmacokinetic parameters that should be determined in a preclinical study. This data is for illustrative purposes only.
| Parameter | Mouse (20 mg/kg) | Rat (10 mg/kg) |
| Cmax (ng/mL) | e.g., 850 ± 150 | e.g., 600 ± 120 |
| Tmax (h) | e.g., 1.5 | e.g., 2.0 |
| AUC (0-t) (ng·h/mL) | e.g., 4500 ± 900 | e.g., 3800 ± 750 |
| t1/2 (h) | e.g., 4.2 | e.g., 5.1 |
Mandatory Visualizations
This compound Mechanism of Action: Glucocorticoid Receptor Antagonism
Experimental Workflow for Preclinical Oral Dosing and PK Analysis
Experimental Protocols
Preparation of this compound Dosing Solution for Softgel Filling
This protocol describes the preparation of a solution suitable for encapsulation in softgels.
Materials:
-
This compound (API powder)
-
Polyethylene Glycol (PEG) 400
-
Propylene Glycol (PG)
-
Polysorbate 80
-
Sterile magnetic stirrer and stir bar
-
Warming plate
-
Analytical balance
-
Volumetric glassware
Procedure:
-
Weigh the required amount of this compound powder based on the desired final concentration.
-
In a sterile beaker, combine the required volumes of PEG 400 and PG.
-
Gently warm the solvent mixture to approximately 40°C on a warming plate while stirring.
-
Slowly add the this compound powder to the warm solvent mixture under continuous stirring.
-
Continue stirring until the this compound is completely dissolved.
-
Add Polysorbate 80 to the solution and stir until a homogenous mixture is achieved.
-
Allow the solution to cool to room temperature before encapsulation.
-
This fill material can then be used in a softgel encapsulation machine. For preclinical studies where encapsulation is not feasible, this solution can be used for direct oral gavage.
Protocol for Oral Gavage Administration in Rodents
This protocol provides a general guideline for oral gavage in mice and rats and should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
This compound dosing solution
-
Appropriately sized gavage needles (e.g., 18-20 gauge for mice, 16-18 gauge for rats)
-
Syringes (1 mL or 3 mL)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Weigh each animal immediately before dosing to calculate the precise volume to be administered. The recommended maximum oral gavage volume is 10 mL/kg for both mice and rats.
-
-
Gavage Needle Measurement:
-
Measure the appropriate length for gavage needle insertion by holding the needle alongside the animal, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle.
-
-
Animal Restraint:
-
Mice: Restrain the mouse by scruffing the skin over the shoulders to immobilize the head and forelimbs.
-
Rats: Hold the rat near the thoracic region and support the lower body. A small towel can be used for wrapping if necessary.
-
-
Administration:
-
Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars).
-
Advance the needle along the roof of the mouth towards the back of the throat. The animal should swallow the needle as it is gently advanced. Do not force the needle.
-
Once the needle is in the esophagus to the pre-measured depth, slowly administer the dosing solution from the syringe.
-
After administration, gently remove the needle in a single, smooth motion.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for at least 15-30 minutes.
-
Protocol for Blood Sampling for Pharmacokinetic Analysis
Materials:
-
Microcentrifuge tubes containing an appropriate anticoagulant (e.g., K2-EDTA)
-
Syringes with appropriate gauge needles or capillary tubes
-
Centrifuge
Procedure:
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
The volume of blood collected should be in accordance with IACUC guidelines.
-
For each time point, collect blood from the appropriate site (e.g., saphenous vein, tail vein) into the prepared microcentrifuge tubes.
-
Gently invert the tubes several times to ensure proper mixing with the anticoagulant.
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully collect the supernatant (plasma) and transfer it to a new, labeled microcentrifuge tube.
-
Store the plasma samples at -80°C until bioanalysis.
Bioanalytical Method for this compound in Plasma
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the quantification of this compound in plasma samples. The method should be validated for linearity, accuracy, precision, and selectivity according to regulatory guidelines.
Conclusion
The provided application notes and protocols offer a framework for the preclinical oral dosing of a this compound softgel formulation. The use of a well-characterized formulation, coupled with standardized in-life procedures and a validated bioanalytical method, is crucial for obtaining reliable pharmacokinetic data to support further drug development. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A nonsteroidal glucocorticoid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SOFTGEL FORMULATIONS - Lipid-Based Drug Delivery System to Bring Poorly Soluble Drugs to Market [drug-dev.com]
- 4. Shell Formulation in Soft Gelatin Capsules: Design and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges of Dissolution Methods Development for Soft Gelatin Capsules - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Zavacorilant's Journey to the Brain: A Guide to Blood-Brain Barrier Penetration Techniques
For Immediate Release
Menlo Park, CA – November 28, 2025 – As the scientific community intensifies its focus on treatments for neurodegenerative diseases, the ability of therapeutic agents to effectively reach the central nervous system (CNS) is a critical determinant of their success. Zavacorilant (CORT125329), a selective glucocorticoid receptor (GR) antagonist developed by Corcept Therapeutics, is currently under investigation for its potential in treating conditions such as amyotrophic lateral sclerosis (ALS), Huntington's disease, and Alzheimer's disease. The therapeutic rationale for this compound in these diseases hinges on its ability to modulate the effects of cortisol within the brain, making the assessment of its blood-brain barrier (BBB) penetration a cornerstone of its development.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the techniques used to assess the BBB penetration of this compound. While specific quantitative data for this compound's BBB penetration are not publicly available, this guide outlines the established methodologies that are likely employed in its preclinical and clinical evaluation.
The Glucocorticoid Receptor Signaling Pathway
This compound acts by antagonizing the glucocorticoid receptor, which is widely expressed throughout the body, including the brain. In neurodegenerative diseases, dysregulation of the hypothalamic-pituitary-adrenal (HPA) axis and elevated cortisol levels are thought to contribute to neuronal damage. By blocking the action of cortisol at the GR, this compound aims to mitigate these detrimental effects.
A Multi-Tiered Approach to Assessing BBB Penetration
The evaluation of a compound's ability to cross the BBB is a multi-step process that begins with computational predictions and progresses through in vitro and in vivo models. This tiered approach allows for early screening of promising candidates and provides a comprehensive understanding of a drug's CNS distribution.
In Silico Prediction of BBB Penetration
In the early stages of drug discovery, computational models are employed to predict the likelihood of a compound crossing the BBB based on its physicochemical properties.
| Parameter | Favorable Range for BBB Penetration |
| Molecular Weight (MW) | < 400-500 Da |
| Lipophilicity (LogP) | 1.5 - 2.5 |
| Polar Surface Area (PSA) | < 60-90 Ų |
| Hydrogen Bond Donors | ≤ 3 |
| Hydrogen Bond Acceptors | ≤ 7 |
Protocol for In Silico Prediction:
-
Obtain the 2D or 3D structure of this compound. This can be done using chemical drawing software or from a chemical database.
-
Utilize computational software or web-based tools (e.g., SwissADME, Schrodinger Maestro) to calculate the key physicochemical properties listed in the table above.
-
Compare the calculated properties of this compound to the favorable ranges for BBB penetration.
-
Employ Quantitative Structure-Activity Relationship (QSAR) models that have been trained on datasets of compounds with known BBB permeability to predict the brain-to-plasma concentration ratio (logBB) of this compound.
In Vitro Models of the Blood-Brain Barrier
In vitro models provide a biological system to assess the permeability of a compound across a cell monolayer that mimics the BBB.
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a high-throughput, non-cell-based assay that models passive diffusion across the BBB.
| Compound Category | Apparent Permeability (Pe) (10⁻⁶ cm/s) |
| Low Permeability | < 2.0 |
| Medium Permeability | 2.0 - 4.0 |
| High Permeability | > 4.0 |
Protocol for PAMPA-BBB:
-
Prepare the PAMPA plate: A filter plate is coated with a lipid mixture (e.g., porcine brain lipid) dissolved in an organic solvent to form an artificial membrane.
-
Prepare donor and acceptor solutions: this compound is dissolved in a buffer solution at a known concentration and added to the donor wells. The acceptor wells are filled with a buffer solution.
-
Incubate the plate: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a defined period (e.g., 4-16 hours) to allow for the diffusion of this compound across the artificial membrane.
-
Quantify this compound concentration: The concentration of this compound in both the donor and acceptor wells is measured using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Calculate the apparent permeability (Pe): The Pe value is calculated using a standard formula that takes into account the concentrations, volumes, and incubation time.
Cell-Based Transwell Assays (MDCK-MDR1, Caco-2)
These assays utilize a monolayer of cells grown on a porous membrane to model both passive diffusion and the influence of efflux transporters, such as P-glycoprotein (P-gp), which are present at the BBB and can actively pump drugs out of the brain.
| Parameter | Interpretation |
| Apparent Permeability (Papp A to B) | Rate of transport from the apical (blood) to the basolateral (brain) side. |
| Efflux Ratio (Papp B to A / Papp A to B) | A ratio > 2 suggests the compound is a substrate for an efflux transporter. |
Protocol for MDCK-MDR1 Transwell Assay:
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (which codes for P-gp) are seeded onto Transwell inserts and cultured until a confluent monolayer is formed.
-
Verify Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transendothelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer yellow.
-
Permeability Assay:
-
Apical to Basolateral (A to B) Transport: this compound is added to the apical side of the Transwell insert. Samples are taken from the basolateral side at various time points.
-
Basolateral to Apical (B to A) Transport: this compound is added to the basolateral side, and samples are taken from the apical side.
-
-
Quantification and Calculation: The concentration of this compound in the samples is determined by LC-MS/MS. The apparent permeability (Papp) in both directions and the efflux ratio are then calculated.
In Vivo Assessment of BBB Penetration
In vivo studies in animal models are the gold standard for determining the extent of a drug's brain penetration under physiological conditions.
Brain and Plasma Pharmacokinetic Studies
This method directly measures the concentration of the drug in the brain and plasma over time.
| Parameter | Interpretation |
| Brain-to-Plasma Ratio (Kp) | Total drug concentration in brain / Total drug concentration in plasma. |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | Unbound drug concentration in brain / Unbound drug concentration in plasma. A Kp,uu close to 1 suggests passive diffusion is the primary mechanism of brain entry. A Kp,uu < 1 may indicate active efflux, while a Kp,uu > 1 suggests active influx. |
Protocol for Brain and Plasma PK Study:
-
Animal Dosing: A cohort of rodents (e.g., mice or rats) is administered this compound, typically via intravenous (IV) or oral (PO) route.
-
Sample Collection: At predetermined time points after dosing, animals are euthanized, and blood and brain tissue are collected.
-
Sample Processing: Blood is processed to obtain plasma. Brain tissue is homogenized.
-
Quantification: The concentration of this compound in plasma and brain homogenate is measured by LC-MS/MS.
-
Data Analysis: The brain and plasma concentration-time profiles are plotted, and pharmacokinetic parameters, including the Kp and Kp,uu (which requires separate determination of the unbound fraction in plasma and brain tissue), are calculated.
In Vivo Microdialysis
Microdialysis is a minimally invasive technique that allows for the continuous sampling of the unbound drug concentration in the brain extracellular fluid (ECF) of a freely moving animal.[1][2][3]
Protocol for In Vivo Microdialysis:
-
Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region of interest in an anesthetized animal.
-
Recovery Period: The animal is allowed to recover from the surgery.
-
Perfusion and Sampling: The microdialysis probe is perfused with a physiological solution at a slow, constant flow rate. The perfusate equilibrates with the brain ECF, and the resulting dialysate, containing unbound this compound, is collected at regular intervals.
-
Plasma Sampling: Blood samples are collected concurrently to measure the unbound plasma concentration.
-
Analysis: The concentration of this compound in the dialysate and plasma ultrafiltrate is determined by a highly sensitive analytical method like LC-MS/MS. This allows for the direct determination of the Kp,uu.
Clinical Confirmation: Cerebrospinal Fluid (CSF) Analysis
In human studies, the concentration of a drug in the cerebrospinal fluid (CSF) is often used as a surrogate for its concentration in the brain ECF. While not a direct measure of brain tissue concentration, the presence of a drug in the CSF confirms that it has crossed the BBB. For the related compound, Dazucorilant, it was reported to be detectable in the CSF of healthy volunteers after one week of daily dosing.
Protocol for CSF Analysis:
-
Study Population: Healthy volunteers or patients are enrolled in a clinical trial.
-
Drug Administration: Participants receive this compound according to the study protocol.
-
CSF and Blood Collection: At specified time points, CSF is collected via a lumbar puncture, and blood samples are drawn.
-
Sample Analysis: The concentration of this compound in the CSF and plasma is measured.
-
Data Interpretation: The CSF-to-plasma concentration ratio is calculated to provide an indication of the extent of CNS penetration.
By employing this comprehensive suite of techniques, researchers can build a detailed profile of this compound's ability to cross the blood-brain barrier, providing crucial information to guide its clinical development for the treatment of devastating neurodegenerative diseases.
References
- 1. Corcept Therapeutics Announces Presentations of Results of Pivotal Phase 3 GRACE Trial Evaluating Relacorilant in Patients with Hypercortisolism (Cushing’s Syndrome) – Corcept Therapeutics, Incorporated [ir.corcept.com]
- 2. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 3. In silico prediction of brain exposure: drug free fraction, unbound brain to plasma concentration ratio and equilibrium half-life - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Neuroinflammation in Cell Culture Using Zavacorilant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. The glucocorticoid receptor (GR) signaling pathway plays a complex role in modulating inflammatory responses in the central nervous system (CNS). Zavacorilant (also known as CORT125329) is a selective glucocorticoid receptor antagonist that offers a promising tool to investigate the role of GR in neuroinflammatory processes.[1][2][3] By blocking the effects of cortisol, this compound allows for the study of GR-mediated pathways in neuroinflammation.[4][5] These application notes provide detailed protocols for utilizing this compound in cell culture models of neuroinflammation, enabling researchers to explore its therapeutic potential. While direct in vitro studies on this compound are emerging, data from the closely related GR modulator Dazucorilant (CORT113176) and in vivo studies with this compound provide a strong basis for these protocols.
Mechanism of Action
This compound is a selective antagonist of the glucocorticoid receptor. In neuroinflammatory conditions, elevated cortisol levels can paradoxically enhance inflammation. This compound blocks the binding of cortisol to the GR, thereby inhibiting the downstream signaling cascades that contribute to the expression of pro-inflammatory mediators. This leads to a reduction in the activation of key inflammatory cells in the CNS, such as microglia and astrocytes, and a decrease in the production of inflammatory cytokines like TNF-α, IL-1β, and IL-6. A key pathway implicated in this process is the NF-κB signaling pathway, a central regulator of inflammation.
Data Presentation
The following tables summarize expected quantitative data from in vitro neuroinflammation studies using this compound. The data is hypothetical but based on the known mechanism of action of GR antagonists.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated BV-2 Microglia
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | 50 ± 5 | 30 ± 4 | 20 ± 3 |
| LPS (100 ng/mL) | 850 ± 70 | 600 ± 55 | 450 ± 40 |
| LPS + this compound (1 µM) | 350 ± 30 | 250 ± 25 | 180 ± 20 |
| LPS + this compound (10 µM) | 150 ± 15 | 100 ± 12 | 80 ± 10 |
Table 2: Effect of this compound on Nitric Oxide Production in LPS-Stimulated Astrocytes
| Treatment Group | Nitric Oxide (µM) |
| Vehicle Control | 2.5 ± 0.3 |
| LPS (1 µg/mL) | 25.0 ± 2.8 |
| LPS + this compound (1 µM) | 12.0 ± 1.5 |
| LPS + this compound (10 µM) | 5.0 ± 0.6 |
Table 3: Effect of this compound on NF-κB Activation in a Reporter Assay
| Treatment Group | NF-κB Luciferase Activity (RLU) |
| Vehicle Control | 1000 ± 120 |
| TNF-α (10 ng/mL) | 15000 ± 1800 |
| TNF-α + this compound (1 µM) | 7000 ± 850 |
| TNF-α + this compound (10 µM) | 2500 ± 300 |
Experimental Protocols
Protocol 1: Assessment of Pro-inflammatory Cytokine Secretion from Microglia
This protocol details the methodology for measuring the effect of this compound on the release of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated microglial cells.
Materials:
-
BV-2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
DMSO (vehicle for this compound)
-
ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Seed BV-2 cells in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1 µM, 10 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours. Include a vehicle control group without LPS or this compound.
-
-
Sample Collection: After the incubation period, collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
Protocol 2: Measurement of Nitric Oxide Production in Astrocytes
This protocol describes how to assess the inhibitory effect of this compound on nitric oxide (NO) production in LPS-stimulated astrocytes.
Materials:
-
Primary astrocytes or an astrocyte cell line (e.g., C8-D1A)
-
Astrocyte growth medium
-
Lipopolysaccharide (LPS)
-
This compound
-
DMSO
-
Griess Reagent System
Procedure:
-
Cell Culture: Culture astrocytes in their specific growth medium at 37°C in a 5% CO2 incubator.
-
Seeding: Plate the astrocytes in a 96-well plate at an appropriate density and allow them to reach confluence.
-
Treatment:
-
Pre-treat the cells with this compound at desired concentrations for 1 hour.
-
Induce neuroinflammation by adding LPS (1 µg/mL) to the wells.
-
-
Incubation: Incubate the plate for 48 hours.
-
Nitric Oxide Measurement:
-
Collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (from the Griess Reagent System) to each sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Protocol 3: NF-κB Reporter Gene Assay
This protocol outlines the procedure for determining the effect of this compound on the activation of the NF-κB signaling pathway using a luciferase reporter assay.
Materials:
-
HEK293 cells stably expressing an NF-κB luciferase reporter construct
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Tumor Necrosis Factor-alpha (TNF-α)
-
This compound
-
DMSO
-
Luciferase Assay System
Procedure:
-
Cell Culture and Seeding: Culture the HEK293 NF-κB reporter cell line and seed them in a white, clear-bottom 96-well plate.
-
Treatment:
-
Treat the cells with this compound or vehicle for 1 hour.
-
Stimulate the NF-κB pathway by adding TNF-α (10 ng/mL).
-
-
Incubation: Incubate the cells for 6-8 hours at 37°C.
-
Luciferase Assay:
-
Lyse the cells using the lysis buffer provided with the luciferase assay system.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a control for cell viability if necessary.
-
Mandatory Visualizations
Caption: this compound's mechanism in neuroinflammation.
Caption: Experimental workflow for this compound studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Advancing Alzheimer's disease pharmacotherapy: efficacy of glucocorticoid modulation with dazucorilant (CORT113176) in preclinical mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dazucorilant - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing Zavacorilant Bioavailability in Rodent Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies with Zavacorilant in rodent models, focusing on strategies to improve its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a key consideration?
A1: this compound (also known as CORT125329) is a selective glucocorticoid receptor (GR) antagonist.[1] For oral administration to be effective in preclinical models, achieving adequate and consistent systemic exposure is crucial. Low or variable oral bioavailability can lead to inconclusive efficacy results and complicate the interpretation of dose-response relationships.
Q2: What are the likely reasons for poor oral bioavailability of this compound?
A2: As a lipophilic compound, this compound's poor oral bioavailability likely stems from its low aqueous solubility, which is a common challenge for Biopharmaceutics Classification System (BCS) Class II drugs.[2][3] This can lead to a low dissolution rate in the gastrointestinal fluids, limiting the amount of drug available for absorption. Other contributing factors could include first-pass metabolism in the gut wall or liver.
Q3: What formulation strategies can be employed to improve the oral bioavailability of this compound in rodent studies?
A3: Several formulation strategies can be effective for BCS Class II compounds like this compound:
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.
-
Amorphous solid dispersions: Creating a solid dispersion of this compound in a polymer matrix can enhance its dissolution rate.
-
Particle size reduction: Micronization or nanocrystal technology increases the surface area of the drug, which can improve its dissolution rate.
-
Use of solubilizing excipients: Co-solvents, surfactants, and cyclodextrins can be used to increase the solubility of the drug in the formulation.
Q4: How does food intake affect the bioavailability of this compound?
A4: A clinical study in healthy volunteers showed that the systemic exposure to a softgel capsule formulation of this compound was higher when administered with food. This suggests that co-administration with food may enhance its absorption, a factor that should be considered and kept consistent in preclinical rodent studies.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low and variable plasma concentrations of this compound | Poor aqueous solubility and dissolution rate. | - Employ formulation strategies such as lipid-based formulations (e.g., SEDDS), solid dispersions, or micronization. - Use solubilizing excipients like co-solvents (e.g., PEG 400), surfactants (e.g., Tween 80), or cyclodextrins in the vehicle. |
| Inconsistent dosing technique (oral gavage). | - Ensure proper training on oral gavage to minimize stress and prevent administration into the lungs. - Use a consistent gavage volume and speed of administration. | |
| Presence or absence of food in the stomach. | - Standardize the fasting period for all animals before dosing to ensure consistency, as food can affect this compound absorption. | |
| High inter-animal variability in pharmacokinetic data | Non-homogenous drug suspension. | - If using a suspension, ensure it is thoroughly mixed before each animal is dosed to guarantee dose accuracy. |
| Differences in animal physiology. | - Use animals of the same strain, age, and sex to minimize metabolic and physiological variations. | |
| No detectable plasma levels of this compound | Insufficiently sensitive analytical method. | - Validate the bioanalytical method (e.g., LC-MS/MS) to ensure the lower limit of quantification (LLOQ) is adequate to detect expected low concentrations. |
| Rapid metabolism (first-pass effect). | - While this compound is a selective GR antagonist, consider the possibility of significant first-pass metabolism. An intravenous dosing arm in the pharmacokinetic study is essential to determine absolute bioavailability. |
Experimental Protocols
Protocol 1: Preparation of a Lipid-Based Formulation for Oral Gavage in Rats
This protocol provides a general method for preparing a self-emulsifying drug delivery system (SEDDS) for a lipophilic compound like this compound.
-
Component Selection:
-
Oil Phase: Select a suitable oil (e.g., Oleic Acid, Capmul GMO-50).
-
Surfactant: Choose a surfactant with an appropriate HLB value (e.g., Tween 80, Poloxamer).
-
Co-surfactant/Co-solvent: Select a co-surfactant or co-solvent (e.g., Ethanol, Propylene Glycol).
-
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components that provide the highest solubility.
-
Formulation Preparation:
-
Accurately weigh this compound and dissolve it in the chosen oil phase.
-
Add the surfactant and co-surfactant to the oil-drug mixture.
-
Vortex the mixture until a clear and homogenous solution is obtained. Gentle warming in a water bath may be used if necessary to dissolve all components.
-
-
Self-Emulsification Test:
-
Add a small amount of the prepared formulation to water or simulated gastric fluid with gentle agitation.
-
Observe for the spontaneous formation of a fine, milky emulsion, which indicates successful SEDDS formulation.
-
-
Dosing: The final drug-loaded SEDDS formulation can be administered directly via oral gavage.
Protocol 2: Oral Pharmacokinetic Study of a Selective Glucocorticoid Receptor Antagonist in Mice
This protocol is adapted from a study on CORT125281, a selective GR antagonist similar to this compound, and provides a framework for a pharmacokinetic study.
-
Animal Model:
-
Species: Male C57BL/6 mice.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimation: Acclimate animals for at least one week before the experiment.
-
-
Drug Administration:
-
Formulation: Prepare this compound in a suitable vehicle (e.g., a lipid-based formulation as described in Protocol 1 or a suspension in 0.5% methylcellulose).
-
Dosing: Administer a single oral dose via gavage. For example, a dose of 60 mg/kg has been used for the similar compound CORT125281.
-
-
Blood Sampling:
-
Time Points: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.
-
Collection: Collect blood (e.g., via tail vein or retro-orbital sinus) into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation and Storage:
-
Centrifuge the blood samples to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the concentration-time curve) using non-compartmental analysis.
-
Quantitative Data
As specific pharmacokinetic data for this compound in rodents is not publicly available, the following table presents data for another selective GR antagonist, C113176, in rats to provide a representative example of expected parameters.
Table 1: Pharmacokinetic Parameters of C113176 in Rats (80 mg/kg/day)
| Parameter | Value |
| Route of Administration | Oral |
| Dose | 80 mg/kg/day |
| Fasting Glycemia | Improved |
| Acute Insulin Response | Improved |
| Peripheral Insulin Resistance | Attenuated |
Note: This data is for a different, though related, compound and should be used for illustrative purposes only.
Visualizations
Caption: Experimental workflow for an oral pharmacokinetic study.
Caption: Troubleshooting logic for low this compound bioavailability.
Caption: Simplified glucocorticoid receptor (GR) signaling pathway.
References
- 1. The development of novel glucocorticoid receptor antagonists: From rational chemical design to therapeutic efficacy in metabolic disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intestinal absorption of BCS class II drugs administered as nanoparticles: A review based on in vivo data from intestinal perfusion models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Zavacorilant solubility issues for in vitro experiments
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility of Zavacorilant for in vitro experiments and to troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro studies?
A1: this compound is a hydrophobic compound with low aqueous solubility. The recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO).[1] Ensure the use of anhydrous, high-purity DMSO to minimize degradation of the compound and maintain the integrity of your experiments.
Q2: I dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What is happening?
A2: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment like cell culture medium where its solubility is much lower.[2] The rapid change in solvent polarity causes the compound to come out of solution and form a precipitate.
Q3: How can I prevent this compound from precipitating in my cell culture medium?
A3: To prevent precipitation, it is crucial to employ a careful dilution strategy. Here are several steps you can take:
-
Use Pre-warmed Media: Always add your this compound stock solution to cell culture medium that has been pre-warmed to 37°C.[2] Solubility is often temperature-dependent, and using warm media can help keep the compound in solution.
-
Perform Serial Dilutions: Instead of adding a highly concentrated DMSO stock directly to your full volume of media, perform one or more intermediate dilution steps. You can do this by first diluting your stock in a small volume of pre-warmed media and then adding this to the final volume.[2]
-
Stir Gently While Adding: Add the this compound stock solution dropwise to the pre-warmed media while gently vortexing or swirling the tube.[2] This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.
-
Limit Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to minimize solvent-induced cell toxicity.
Q4: What is the maximum concentration of this compound I can use in my cell-based assay?
A4: The maximum final concentration of this compound that remains soluble in your cell culture medium needs to be determined empirically. This can be done by performing a solubility test in your specific medium. A general approach is to prepare a serial dilution of your this compound stock in the medium and observe for any precipitation, either visually or by measuring absorbance at a wavelength like 600 nm. An increase in absorbance would indicate the formation of a precipitate.
Solubility and Storage Data
The following table summarizes the known solubility and storage information for this compound.
| Solvent | Solubility | Storage of Stock Solution |
| DMSO | Soluble (quantitative data not publicly available) | 2 weeks at 4°C, 6 months at -80°C |
| Aqueous Buffers (e.g., PBS) | Poorly soluble | Not recommended for stock solutions |
| Ethanol | Data not available | Not recommended without further solubility testing |
| Cell Culture Media | Limited solubility, dependent on media components and final concentration | Not recommended for long-term storage |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Calculate the required amount of this compound and DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Dilution of this compound for Cell-Based Assays
-
Materials:
-
This compound stock solution in DMSO
-
Complete cell culture medium (with serum, if applicable), pre-warmed to 37°C
-
Sterile conical tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution in pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you could first prepare a 1:100 dilution in media to get a 100 µM intermediate solution.
-
Add the required volume of the intermediate dilution to your final volume of pre-warmed cell culture medium while gently swirling the plate or tube.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
-
Visual Guides
Glucocorticoid Receptor Signaling Pathway
This compound is a modulator of the glucocorticoid receptor (GR). Upon binding its ligand, the GR translocates to the nucleus and regulates gene expression.
Caption: Glucocorticoid Receptor (GR) signaling pathway.
Experimental Workflow for this compound Dosing
This workflow outlines the key steps for preparing and using this compound in in vitro experiments.
Caption: Recommended workflow for preparing this compound working solutions.
Troubleshooting this compound Precipitation
This decision tree provides a logical approach to troubleshooting precipitation issues.
Caption: Decision tree for troubleshooting this compound precipitation.
References
Optimizing Zavacorilant treatment duration for chronic disease models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Zavacorilant in preclinical chronic disease models. The information is designed to assist in the optimization of treatment duration and overall experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective glucocorticoid receptor (GR) antagonist. It functions by blocking the binding of cortisol to the GR, thereby inhibiting the downstream signaling pathways activated by this stress hormone. In many chronic diseases, particularly neurodegenerative conditions, dysregulation of the hypothalamic-pituitary-adrenal (HPA) axis and elevated cortisol levels are implicated in disease pathogenesis. By antagonizing the GR, this compound aims to mitigate these detrimental effects.
Q2: In which preclinical chronic disease models has this compound or similar GR antagonists shown potential?
A2: this compound is currently under development for neurodegenerative conditions such as amyotrophic lateral sclerosis (ALS), Huntington's disease (HD), and Alzheimer's disease (AD).[1][2][3] Preclinical studies with related GR modulators, such as Dazucorilant, have demonstrated positive outcomes in mouse models of Alzheimer's disease, including improved memory and reduced amyloid and tau pathology with chronic treatment. While specific preclinical data on this compound is limited in publicly available literature, it has been suggested to show beneficial effects in a mouse model of ALS.[1][3]
Q3: How should I determine the optimal treatment duration for this compound in my chronic disease model?
A3: Optimizing treatment duration is a critical and multifaceted process. A definitive duration has not been established for this compound in most models. The ideal duration will depend on the specific disease model, its progression rate, and the endpoints being measured. A general approach involves:
-
Pilot Studies: Conduct pilot studies with varying treatment durations (e.g., short, medium, and long-term) based on the known timeline of pathological and behavioral changes in your specific animal model.
-
Staggered Start Times: Initiate treatment at different stages of disease progression (e.g., pre-symptomatic, early symptomatic, and late symptomatic) to understand the therapeutic window.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, correlate the pharmacokinetic profile of this compound in your model with pharmacodynamic readouts (e.g., target engagement, biomarker modulation) over time to inform the required duration for a sustained effect.
-
Literature Review: Examine studies on other therapeutic agents in your specific disease model to understand typical treatment timelines that have yielded significant results.
Q4: What are the key considerations for formulating this compound for oral administration in animal models?
A4: For preclinical oral administration in rodents, this compound would typically be formulated as a suspension or solution. A common vehicle for similar glucocorticoid receptor antagonists, such as relacorilant, is a mixture of 10% (v/v) DMSO and 90% (v/v) hypromellose. It is crucial to ensure the formulation is homogenous and stable for the duration of the study. The choice of vehicle should be validated in your specific model to rule out any confounding effects.
Troubleshooting Guides
Issue 1: High variability in behavioral or pathological readouts despite consistent this compound dosage.
| Potential Cause | Troubleshooting Step |
| Inconsistent Drug Administration | For oral gavage, ensure all personnel are thoroughly trained and using a consistent technique. Improper gavage can lead to stress, esophageal injury, or incorrect dosing, all of which can increase data variability. Consider using palatable formulations for voluntary oral administration to reduce stress. |
| Vehicle Effects | Run a vehicle-only control group to assess any effects of the formulation components on your readouts. |
| Circadian Rhythm Effects | Glucocorticoid signaling has a strong circadian rhythm. Administer this compound at the same time each day to minimize variability related to endogenous cortisol fluctuations. |
| Animal Stress | House animals in a low-stress environment. Chronic stress can significantly impact the HPA axis and may confound the effects of a GR antagonist. Monitor for signs of stress and refine handling procedures as needed. |
Issue 2: Lack of therapeutic effect at the tested dose and duration.
| Potential Cause | Troubleshooting Step |
| Insufficient Dose or Duration | The selected dose may not be high enough to achieve adequate GR occupancy, or the treatment duration may be too short to impact the chronic disease process. Conduct a dose-response study and consider extending the treatment duration based on the disease progression in your model. |
| Poor Bioavailability | Assess the pharmacokinetic profile of this compound in your animal model to ensure adequate absorption and exposure. The formulation may need to be optimized to improve bioavailability. |
| Timing of Intervention | The disease may have progressed beyond a point where GR antagonism can exert a significant therapeutic effect. Test the intervention at an earlier stage of the disease. |
| Target Engagement | Confirm that this compound is engaging the glucocorticoid receptor in the target tissue. This can be assessed by measuring the expression of GR-responsive genes. |
Issue 3: Adverse effects or toxicity observed during long-term treatment.
| Potential Cause | Troubleshooting Step |
| Off-Target Effects | While this compound is selective for the GR, high doses over long periods could potentially have off-target effects. |
| HPA Axis Disruption | Chronic GR antagonism can lead to a disinhibition of the HPA axis, resulting in elevated ACTH and cortisol levels. Monitor these hormone levels and consider if the observed adverse effects could be related to this physiological response. |
| Vehicle Toxicity | Long-term administration of certain vehicles can have toxic effects. Ensure the chosen vehicle is safe for chronic administration at the required volume. |
| Gavage-Related Injury | Repeated oral gavage can cause esophageal or gastric injury. Regularly inspect animals for any signs of distress or injury and ensure proper gavage technique. |
Data Presentation
Table 1: Example Dosing and Formulation for Preclinical Studies with GR Antagonists
| Compound | Animal Model | Dose | Vehicle | Administration Route | Frequency |
| Relacorilant | CD-1 Mice | 60 mg/kg | 10% DMSO, 0.1% Tween-80, 0.5% hydroxypropylmethylcellulose in PBS | Oral Gavage | Daily |
| CORT125281 | C57BL/6J Mice | Not specified | Not specified | Not specified | Sub-chronic |
Note: This table is based on data from related GR antagonists and serves as a starting point for this compound study design in the absence of specific published preclinical data.
Experimental Protocols
Protocol 1: General Procedure for Chronic Oral Gavage Administration of this compound in Mice
-
Preparation of this compound Formulation:
-
On each dosing day, prepare a fresh suspension of this compound in a sterile vehicle (e.g., 10% DMSO, 90% hypromellose).
-
Ensure the suspension is homogenous by vortexing or sonicating before drawing each dose.
-
Calculate the required volume for each animal based on its most recent body weight and the target dose (in mg/kg). The volume should not exceed 10 ml/kg.
-
-
Animal Handling and Restraint:
-
Gently handle the mice to minimize stress.
-
Securely restrain the mouse by scruffing the neck and back to immobilize the head and straighten the neck and esophagus.
-
-
Gavage Procedure:
-
Use a proper-sized, sterile, and flexible gavage needle with a ball tip to prevent injury.
-
Gently insert the gavage needle into the esophagus. Do not force the needle. If resistance is met, withdraw and reinsert.
-
Slowly administer the calculated volume of the this compound suspension.
-
Carefully withdraw the gavage needle.
-
-
Post-Procedure Monitoring:
-
Monitor the animal for at least 15 minutes post-gavage for any signs of distress, such as choking or difficulty breathing.
-
Return the animal to its home cage.
-
Regularly monitor body weight and general health throughout the study.
-
Mandatory Visualizations
Caption: this compound's mechanism as a GR antagonist.
Caption: Workflow for optimizing this compound treatment duration.
Caption: Troubleshooting inconsistent experimental results.
References
Identifying and mitigating off-target effects of Zavacorilant
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zavacorilant. The information is designed to help identify and mitigate potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective glucocorticoid receptor (GR) antagonist.[1][2] It is under development for the treatment of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS), Huntington's disease, and Alzheimer's disease, as well as antipsychotic-induced weight gain.[3][4] The therapeutic hypothesis is that by blocking the effects of cortisol, which can be elevated in these conditions, this compound may confer beneficial effects.[5]
Q2: What are the known off-target effects of this compound?
As this compound is still in early-phase clinical development, publicly available data on its specific off-target effects is limited. One Phase I study noted an instance of neutropenia, but it was determined not to be caused by the drug. However, like any small molecule, this compound has the potential for off-target interactions. Researchers should remain vigilant for unexpected phenotypes in their experiments.
Q3: How does this compound differ from older GR antagonists like mifepristone?
Mifepristone, a well-known GR antagonist, also exhibits potent antagonism of the progesterone receptor (PR). This lack of selectivity can be a liability in clinical applications where only GR antagonism is desired. This compound is designed as a selective GR antagonist, which aims to minimize or eliminate interactions with other steroid receptors like the PR, potentially offering a more favorable side-effect profile.
Q4: What are some general strategies to minimize off-target effects in my experiments?
Minimizing off-target effects begins with good experimental design. Key strategies include:
-
Rational Drug Design: Understanding the structure-activity relationship of this compound and its target can help predict potential off-target interactions.
-
Dose-Response Studies: Use the lowest effective concentration of this compound to achieve the desired on-target effect, as higher concentrations are more likely to induce off-target responses.
-
Use of Controls: Include appropriate positive and negative controls in all experiments. This could involve comparing the effects of this compound to a well-characterized, but less selective, GR antagonist like mifepristone, or using a structurally related but inactive compound.
-
Genetic Validation: When possible, use techniques like CRISPR/Cas9 to knock out the intended target (GR). If this compound still produces an effect in these knockout cells, it is likely due to an off-target mechanism.
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed
You observe a cellular or physiological effect that is not consistent with known GR antagonism.
Potential Cause: Off-target effect of this compound.
Troubleshooting Steps:
-
Confirm On-Target Engagement: First, verify that this compound is engaging with its intended target, the glucocorticoid receptor, in your experimental system. This can be done by measuring the modulation of known GR target genes.
-
Perform a Dose-Response Curve: Determine if the unexpected phenotype is dose-dependent. Off-target effects often occur at higher concentrations.
-
Genetic Knockout/Knockdown: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of GR. If the unexpected phenotype persists in the absence of the target, it is a strong indicator of an off-target effect.
-
Orthogonal Controls: Use a different, structurally unrelated GR antagonist. If the other antagonist does not produce the same unexpected phenotype, it further suggests an off-target effect specific to this compound's chemical structure.
Issue 2: Inconsistent Results Across Different Cell Lines or Tissues
This compound shows potent GR antagonism in one cell line but appears less effective or produces a different phenotype in another.
Potential Cause: Tissue-specific expression of off-targets or differential expression of GR coregulators.
Troubleshooting Steps:
-
Characterize Your Model Systems: Quantify the expression levels of GR in your different cell lines or tissues. Also, consider the expression of key GR coregulators, which can influence receptor activity.
-
Systematic Screening: Employ a systematic approach to identify potential off-targets. This could involve proteomic or transcriptomic profiling of treated cells.
-
Consult Literature on Similar Compounds: Research other selective GR antagonists, as they may have published data on tissue-specific effects that could provide insights. For example, the selective GR antagonist CORT125281 showed tissue-dependent GR antagonism.
Experimental Protocols & Data Presentation
Protocol 1: Identifying Potential Off-Targets using Proteomic Profiling
This protocol outlines a general workflow for identifying proteins that interact with this compound.
Methodology:
-
Cell Culture and Treatment: Culture cells of interest (e.g., a human cell line relevant to your research) and treat with either this compound at a working concentration or a vehicle control.
-
Cell Lysis and Protein Extraction: After treatment, harvest the cells and perform protein extraction.
-
Affinity Purification (e.g., using a chemical probe version of this compound) or Thermal Proteome Profiling (TPP):
-
Affinity Purification: If a biotinylated or otherwise tagged version of this compound is available, it can be used to pull down interacting proteins from the cell lysate.
-
TPP: This method assesses changes in protein thermal stability upon ligand binding. It can be performed without modifying the drug.
-
-
Mass Spectrometry: Eluted proteins (from affinity purification) or soluble protein fractions (from TPP) are identified and quantified using mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that are significantly enriched in the this compound-treated samples compared to the control. These are potential off-targets.
Protocol 2: Validating Off-Target Effects using CRISPR/Cas9
This protocol describes how to validate a putative off-target identified in Protocol 1.
Methodology:
-
Design and Clone gRNA: Design and clone a guide RNA (gRNA) specific to the gene encoding the putative off-target protein into a Cas9 expression vector.
-
Transfection and Selection: Transfect the gRNA/Cas9 vector into your cell line of interest. Select for successfully transfected cells.
-
Verify Knockout: Confirm the knockout of the target gene by Western blot or sequencing.
-
Phenotypic Assay: Treat both the knockout cells and the wild-type parental cells with this compound.
-
Analysis: If the off-target phenotype is diminished or absent in the knockout cells, this confirms that the phenotype is mediated by the identified off-target protein.
Data Presentation Tables
Below are template tables for organizing your experimental data.
Table 1: Dose-Response of this compound on GR Target Gene Expression
| This compound Conc. (nM) | Gene A Expression (Fold Change) | Gene B Expression (Fold Change) |
| 0 (Vehicle) | 1.0 | 1.0 |
| 1 | ||
| 10 | ||
| 100 | ||
| 1000 |
Table 2: Summary of Potential Off-Targets Identified by Mass Spectrometry
| Protein ID | Protein Name | Enrichment Score (this compound vs. Vehicle) | Putative Function |
| P12345 | Kinase X | Signal Transduction | |
| Q67890 | Transporter Y | Membrane Transport | |
| R54321 | Transcription Factor Z | Gene Regulation |
Visualizations
Signaling Pathways and Workflows
Caption: Simplified glucocorticoid receptor (GR) signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for identifying and validating off-target effects of this compound.
References
- 1. This compound - Corcept Therapeutics - AdisInsight [adisinsight.springer.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound by Corcept Therapeutics for Huntington Disease: Likelihood of Approval [pharmaceutical-technology.com]
- 4. isrctn.com [isrctn.com]
- 5. hra.nhs.uk [hra.nhs.uk]
How to address batch-to-batch variability of Zavacorilant
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address batch-to-batch variability of Zavacorilant.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as CORT125329) is a selective glucocorticoid receptor (GR) antagonist.[1][2] It works by blocking the effects of cortisol, a steroid hormone that can be elevated in various neurodegenerative diseases.[1][2] By inhibiting the GR, this compound modulates gene transcription, which can have therapeutic benefits in conditions like amyotrophic lateral sclerosis (ALS), Huntington's disease, and Alzheimer's disease.[1]
Q2: What are the common sources of batch-to-batch variability in pharmaceutical products?
Batch-to-batch variability in pharmaceutical products can arise from several factors throughout the manufacturing lifecycle. These include inconsistencies in raw materials, variations in the manufacturing process, and differences in storage and handling conditions. For orally inhaled drugs, for instance, pharmacokinetic differences between batches have been observed to be significant enough to affect bioequivalence. A data-centric approach to monitor and control these variables is crucial for ensuring product consistency.
Q3: How can the stability of a glucocorticoid receptor antagonist like this compound be affected?
The stability of glucocorticoid receptor (GR) antagonists can be influenced by factors such as temperature, light, pH, and oxidation. The GR itself is a complex protein, and its ligand-binding domain has low intrinsic stability and solubility, which can be a challenge for drug development. For the GR ligand, degradation can occur, leading to the formation of impurities that may have reduced efficacy or altered safety profiles. Stress testing under various conditions (e.g., acid, base, oxidation, heat, light) is essential to identify potential degradation products and establish appropriate storage conditions.
Troubleshooting Guides
Issue 1: Inconsistent results in in-vitro cell-based assays
You observe that different batches of this compound exhibit varying levels of potency in your cell-based assays measuring glucocorticoid receptor antagonism.
Potential Causes and Solutions:
| Potential Cause | Proposed Solution |
| Purity Differences | Purity of the this compound batch may be lower than specified, or it may contain impurities that interfere with the assay. |
| Degradation of Compound | The compound may have degraded due to improper storage or handling. |
| Variability in Assay Conditions | Inconsistencies in cell passage number, serum batch, or incubation times can contribute to variability. |
| Polymorphism | Different crystalline forms (polymorphs) of this compound may have different dissolution rates and bioavailabilities. |
Experimental Protocol: Purity and Identity Confirmation by HPLC-UV
This protocol outlines a general method for assessing the purity of this compound and can be adapted based on specific instrumentation and column chemistries.
-
Preparation of Standards and Samples:
-
Prepare a stock solution of this compound reference standard at 1 mg/mL in methanol.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare samples of each this compound batch at a concentration of 0.5 mg/mL in methanol.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas of the this compound peak and any impurity peaks.
-
Calculate the purity of each batch as a percentage of the main peak area relative to the total peak area.
-
Compare the retention time of the main peak in the samples to the reference standard.
-
Issue 2: Unexpected pharmacokinetic (PK) profiles between batches
In a preclinical or clinical study, you observe significant differences in the pharmacokinetic parameters (e.g., Cmax, AUC) between different batches of this compound.
Potential Causes and Solutions:
| Potential Cause | Proposed Solution |
| Formulation Differences | Variations in the formulation, such as the use of different excipients or a different capsule type (e.g., softgel vs. hardgel), can affect drug absorption. |
| Particle Size Distribution | Differences in the particle size of the active pharmaceutical ingredient (API) can alter the dissolution rate and subsequent absorption. |
| Degradation in vivo | One batch may be more susceptible to metabolic degradation. |
Experimental Protocol: In Vitro Dissolution Testing
This protocol provides a general method for comparing the dissolution profiles of different this compound batches.
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of 0.1 N HCl.
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 RPM.
-
Procedure:
-
Place one capsule of each this compound batch in a separate dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of this compound using a validated analytical method like HPLC-UV.
-
-
Data Analysis:
-
Plot the percentage of drug dissolved versus time for each batch.
-
Compare the dissolution profiles to identify any significant differences.
-
Visualizations
Glucocorticoid Receptor Signaling Pathway and this compound's Mechanism of Action
Caption: this compound blocks cortisol from binding to the glucocorticoid receptor.
Troubleshooting Workflow for Batch-to-Batch Variability
Caption: A systematic workflow for investigating the root cause of batch variability.
References
Zavacorilant Stability in Experimental Buffers: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of Zavacorilant in various experimental buffers. As a novel glucocorticoid receptor (GR) antagonist under investigation for several neurological and metabolic conditions, understanding its stability is paramount for obtaining reliable and reproducible experimental results. This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered during in vitro and in vivo studies.
Troubleshooting Guide: Common Issues in this compound Stability Testing
Researchers may encounter several issues when assessing the stability of this compound. This section provides a systematic approach to troubleshooting common problems.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent this compound Concentration in Stock Solutions | - Incomplete dissolution.- Use of inappropriate solvent.- Adsorption to container surfaces. | - Ensure complete dissolution by gentle warming or sonication.- Prepare stock solutions in a suitable organic solvent like DMSO before diluting in aqueous buffers.- Use low-protein-binding tubes and pipette tips. |
| Rapid Degradation of this compound in Aqueous Buffers | - pH instability.- Presence of reactive buffer components.- Exposure to light or high temperatures. | - Evaluate this compound stability across a range of pH values to determine the optimal pH for your experiment.- Avoid buffers with components known to react with similar chemical structures (e.g., primary amines).- Protect solutions from light by using amber vials and store at recommended temperatures (typically 2-8°C for short-term and ≤ -20°C for long-term). |
| Precipitation of this compound in Experimental Media | - Poor aqueous solubility.- Exceeding the solubility limit in the final buffer concentration. | - Determine the aqueous solubility of this compound in your specific buffer system.- Consider the use of co-solvents (e.g., ethanol, PEG) or solubilizing agents, ensuring they do not interfere with the experimental assay. |
| Variable Results in Cell-Based Assays | - Interaction of this compound with media components.- Degradation of the compound over the time course of the experiment. | - Perform stability studies of this compound directly in the cell culture medium to be used.- For long-term experiments, consider replenishing the media with freshly prepared this compound at appropriate intervals. |
Frequently Asked Questions (FAQs)
1. What is the predicted stability of this compound in common experimental buffers?
While specific experimental data for this compound is not publicly available, a predicted stability profile can be inferred based on its chemical structure and general principles of drug stability. This compound contains functional groups that may be susceptible to hydrolysis under strongly acidic or basic conditions.
Predicted Stability of this compound in Common Buffers
| Buffer System | pH Range | Predicted Stability | Rationale |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | Good | Neutral pH is generally favorable for the stability of many small molecules. |
| Tris-HCl | 7.0 - 9.0 | Moderate to Good | Tris is a common biological buffer; however, primary amines can potentially interact with certain functional groups. Stability should be confirmed. |
| Acetate Buffer | 3.6 - 5.6 | Potentially Low | Acidic conditions may lead to hydrolysis of susceptible functional groups in the this compound structure. |
| Citrate Buffer | 3.0 - 6.2 | Potentially Low | Similar to acetate buffer, the acidic pH may promote degradation. |
| Bicarbonate Buffer | 9.2 - 10.8 | Potentially Low | Alkaline conditions can also lead to the degradation of certain chemical moieties. |
Disclaimer: This table provides a predicted stability profile. It is crucial to perform experimental validation of this compound stability in the specific buffer and conditions used in your research.
2. What is a standard protocol for testing the stability of this compound in a new buffer?
A general protocol to assess the stability of this compound is as follows:
Experimental Protocol: this compound Stability Assessment
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in an appropriate organic solvent (e.g., DMSO).
-
Preparation of Test Solutions: Dilute the stock solution to the final desired concentration in the experimental buffer to be tested. Include a control solution in a buffer where this compound is known to be stable (if available) or in an aprotic solvent.
-
Incubation: Incubate the test solutions under the desired experimental conditions (e.g., temperature, light exposure).
-
Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). Immediately freeze the samples at -80°C until analysis.
-
Quantification: Analyze the concentration of this compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.[1][2]
-
Data Analysis: Plot the concentration of this compound as a function of time to determine the degradation rate. The percentage of this compound remaining at each time point is calculated relative to the concentration at time zero.
3. What analytical methods are suitable for quantifying this compound in stability studies?
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS) is the most common and reliable method for quantifying small molecules like this compound and detecting any potential degradation products.[1][2] Method validation should be performed to ensure accuracy, precision, linearity, and specificity according to ICH guidelines.[3]
4. How does pH affect the stability of this compound?
The pH of the buffer can significantly impact the stability of this compound. Its chemical structure contains functional groups that could be susceptible to acid or base-catalyzed hydrolysis. Therefore, it is critical to evaluate the stability of this compound at the specific pH of your experimental buffer. Forced degradation studies, where the compound is exposed to a wide range of pH values (e.g., pH 1 to 13), are often conducted during drug development to identify potential degradation pathways.
5. Can I use co-solvents to improve the solubility of this compound? Will they affect its stability?
Co-solvents such as ethanol or polyethylene glycol (PEG) can be used to improve the solubility of poorly water-soluble compounds like this compound. However, it is important to assess the impact of the co-solvent on the stability of the compound and to ensure it does not interfere with the experimental assay. A preliminary stability study in the presence of the co-solvent is recommended.
Visualizing Experimental Workflows and Logic
To aid researchers, the following diagrams illustrate a typical workflow for stability testing and a decision-making process for buffer selection.
Caption: A typical workflow for assessing the stability of this compound in an experimental buffer.
Caption: A decision tree to guide the selection of an appropriate experimental buffer for this compound.
References
Technical Support Center: Overcoming Resistance to Glucocorticoid Receptor Antagonism
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to glucocorticoid receptor (GR) antagonism.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to glucocorticoid receptor antagonists?
A1: Resistance to GR antagonists can arise from several molecular mechanisms, broadly categorized as primary and secondary resistance.
-
Primary Resistance: This is often congenital and is mainly caused by mutations in the NR3C1 gene, which encodes the GR. These mutations can alter the receptor's structure, leading to reduced ligand binding affinity, impaired nuclear translocation, or decreased DNA binding capacity.[1]
-
Secondary (Acquired) Resistance: This form of resistance develops over time and can be attributed to several factors:
-
Altered GR Expression: A decrease in the overall expression of the functional GRα isoform can limit the antagonist's target availability. Conversely, an increased expression of dominant-negative splice variants, such as GRβ, can antagonize the function of GRα.[2][3]
-
Changes in Post-Translational Modifications: Phosphorylation, acetylation, ubiquitination, and SUMOylation of the GR can impact its stability, subcellular localization, and interaction with co-regulators, thereby affecting antagonist efficacy.[4]
-
Crosstalk with other Signaling Pathways: Hyperactivation of pro-inflammatory signaling pathways, such as the mitogen-activated protein kinase (MAPK), NF-κB, and AP-1 pathways, can interfere with GR signaling and promote a state of glucocorticoid resistance.[5]
-
Alterations in Co-regulator Proteins: The balance of co-activators and co-repressors that interact with the GR is crucial for its transcriptional activity. A shift towards a higher ratio of co-activators that promote agonist activity or a decrease in essential co-repressors can lead to antagonist resistance.
-
Drug Efflux Pumps: Increased expression of multidrug resistance proteins can actively transport GR antagonists out of the cell, reducing their intracellular concentration and effectiveness.
-
Q2: How can I determine if my cell line or animal model is resistant to a specific GR antagonist?
A2: Several experimental approaches can be used to assess resistance:
-
Dose-Response Curve Analysis: Generate a dose-response curve for the GR antagonist in your experimental system. A rightward shift in the IC50 value compared to sensitive controls indicates reduced potency and potential resistance.
-
GR Target Gene Expression Analysis: Measure the expression of known GR target genes (e.g., FKBP5, GILZ) in the presence of a glucocorticoid agonist with and without the antagonist. In a resistant model, the antagonist will fail to effectively block the agonist-induced changes in gene expression.
-
GR Binding Assays: Perform competitive binding assays using a radiolabeled glucocorticoid to determine if the antagonist can effectively displace the agonist from the GR. A significantly higher Ki value in the suspected resistant model suggests altered binding affinity.
-
Western Blot Analysis: Assess the total GR protein levels and the expression of different GR isoforms (e.g., GRα vs. GRβ). An altered ratio may indicate a mechanism of resistance.
-
GR Subcellular Localization: Using immunofluorescence or cellular fractionation followed by Western blotting, examine the ability of the antagonist to prevent the agonist-induced translocation of the GR from the cytoplasm to the nucleus. Impaired inhibition of nuclear translocation can be a sign of resistance.
Troubleshooting Guides
Problem 1: GR antagonist shows lower than expected potency or no effect in my cell-based assay.
| Possible Cause | Troubleshooting Step |
| Cell line is resistant to glucocorticoids. | 1. Characterize GR expression: Perform Western blot to confirm the presence of GRα. Sequence the NR3C1 gene to check for mutations. 2. Assess pathway activation: Use phospho-specific antibodies to check for baseline activation of MAPK, NF-κB, or PI3K/Akt pathways. 3. Use a different cell line: Test the antagonist in a well-characterized glucocorticoid-sensitive cell line (e.g., A549) as a positive control. |
| Incorrect antagonist concentration or incubation time. | 1. Perform a dose-response and time-course experiment: Titrate the antagonist concentration and vary the incubation time to determine the optimal experimental conditions. 2. Consult literature: Check published studies for effective concentrations and treatment durations for your specific antagonist and cell type. |
| Degradation of the antagonist. | 1. Check compound stability: Ensure proper storage and handling of the antagonist. Prepare fresh solutions for each experiment. 2. Use serum-free or charcoal-stripped serum media: Endogenous glucocorticoids in fetal bovine serum can compete with the antagonist. |
| High expression of drug efflux pumps. | 1. Test for efflux pump activity: Use known inhibitors of efflux pumps (e.g., verapamil for P-glycoprotein) in combination with your GR antagonist to see if potency is restored. |
Problem 2: Inconsistent results in GR target gene expression analysis after antagonist treatment.
| Possible Cause | Troubleshooting Step |
| Variability in cell culture conditions. | 1. Standardize protocols: Ensure consistent cell density, passage number, and serum lots. 2. Synchronize cells: Cell cycle stage can influence GR signaling. Consider serum starvation for synchronization. |
| Off-target effects of the antagonist. | 1. Test a structurally different GR antagonist: If a different antagonist produces the same effect, it is more likely a GR-mediated event. 2. Use siRNA/shRNA knockdown of GR: Confirm that the observed effect on gene expression is lost when GR is depleted. |
| Complex gene regulation. | 1. Analyze multiple target genes: Some genes may be regulated by multiple transcription factors. Assess a panel of GR-responsive genes. 2. Perform ChIP-qPCR: Directly measure the effect of the antagonist on GR binding to the glucocorticoid response elements (GREs) of your target genes. |
| Suboptimal RNA isolation or qPCR technique. | 1. Assess RNA quality: Check RNA integrity (e.g., using a Bioanalyzer). 2. Validate qPCR primers: Ensure primer efficiency is between 90-110%. Use appropriate reference genes for normalization. |
Quantitative Data Summary
Table 1: Representative Binding Affinities of GR Ligands
| Compound | Receptor | Assay Type | Ki (nM) | Reference |
| Dexamethasone | GR | 3H-dexamethasone displacement | ~3.76 | |
| Mifepristone | GR | 3H-dexamethasone displacement | Varies | |
| CORT108297 | GR | 3H-dexamethasone displacement | Varies | |
| Cortisol | GR | 3H-dexamethasone displacement | Varies |
Note: Ki values can vary depending on the experimental conditions and cell type used.
Experimental Protocols
Protocol 1: Glucocorticoid Receptor (GR) Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the GR.
Methodology: This protocol is based on a competitive binding assay using a radiolabeled glucocorticoid.
-
Cell Culture and Lysate Preparation:
-
Culture cells expressing GR (e.g., HEK293T overexpressing GR) to high density.
-
Harvest cells and prepare a cell lysate using a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysate.
-
-
Binding Reaction:
-
In a 96-well plate, add a fixed concentration of a radiolabeled GR agonist (e.g., [3H]-dexamethasone).
-
Add increasing concentrations of the unlabeled test compound (the GR antagonist).
-
To determine non-specific binding, include wells with a high concentration of unlabeled dexamethasone.
-
Initiate the binding reaction by adding the cell lysate to each well.
-
-
Incubation: Incubate the plate at 4°C for an appropriate time (e.g., 18 hours) to reach equilibrium.
-
Separation of Bound and Free Ligand:
-
Use a filter-binding apparatus with glass fiber filters to separate the protein-bound radioligand from the free radioligand.
-
Alternatively, use charcoal-dextran precipitation.
-
-
Quantification:
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
-
Protocol 2: GR Transactivation/Transrepression Luciferase Reporter Assay
Objective: To assess the agonist and antagonist properties of a test compound on GR-mediated gene transactivation and transrepression.
Methodology:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HeLa or A549) in a 96-well plate.
-
Co-transfect the cells with the following plasmids:
-
A GR expression vector.
-
For transactivation : A firefly luciferase reporter plasmid containing GR response elements (e.g., MMTV-luciferase).
-
For transrepression : A firefly luciferase reporter plasmid driven by a promoter responsive to NF-κB or AP-1.
-
A Renilla luciferase vector for normalization of transfection efficiency.
-
-
-
Compound Treatment:
-
After transfection, treat the cells with the test compound (potential antagonist) alone or in combination with a known GR agonist (e.g., dexamethasone) for transactivation assays.
-
For transrepression assays, stimulate the NF-κB or AP-1 pathway (e.g., with TNF-α) in the presence of the GR agonist and/or the test compound.
-
-
Luciferase Assay:
-
After the desired incubation period, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
For antagonist activity in transactivation, calculate the percent inhibition of the agonist-induced luciferase signal.
-
For antagonist activity in transrepression, calculate the percent reversal of the agonist-mediated repression of the NF-κB or AP-1 signal.
-
Plot dose-response curves to determine IC50 values.
-
Visualizations
Caption: Classical Glucocorticoid Receptor (GR) signaling pathway.
Caption: Key mechanisms contributing to GR antagonist resistance.
Caption: A logical workflow for troubleshooting GR antagonist experiments.
References
- 1. Molecular mechanisms of glucocorticoid resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms Regulating Glucocorticoid Sensitivity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucocorticoid Resistance: Interference between the Glucocorticoid Receptor and the MAPK Signalling Pathways [mdpi.com]
- 5. Exploring the Molecular Mechanisms of Glucocorticoid Receptor Action from Sensitivity to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Zavacorilant Research: A Guide to Interpreting Conflicting Experimental Outcomes
Menlo Park, CA – November 28, 2025 – To support the growing community of researchers, scientists, and drug development professionals investigating the novel glucocorticoid receptor (GR) antagonist Zavacorilant, a new technical support center is now available. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and interpret conflicting results that may arise during experimentation.
This compound, currently in Phase I clinical trials for neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS), Huntington's Disease, and Alzheimer's Disease, as well as for antipsychotic-induced weight gain, is a promising therapeutic candidate.[1][2][3][4] As with any innovative compound in development, variations in experimental outcomes can occur. This guide aims to provide clarity and practical solutions for researchers.
Frequently Asked Questions (FAQs)
Q1: We observed lower than expected plasma concentrations of this compound in our animal study compared to published data. What could be the cause?
A1: This is a critical observation that may be linked to the formulation of this compound used in your experiments. A recent Phase I clinical trial was halted because a new softgel capsule formulation resulted in lower absorption and bioavailability than a previously used hardgel capsule formulation.[3] It is crucial to verify the formulation details of the compound you are using and compare it with the specifications of the product used in the reference studies.
Q2: Our in vitro experiments show variable GR antagonism with this compound across different cell lines. Why might this be happening?
A2: The expression levels of the glucocorticoid receptor (GR) can vary significantly between different cell lines. The cellular context, including the presence of co-activators and co-repressors of GR, can also influence the antagonistic activity of this compound. We recommend performing a baseline characterization of GR expression in your chosen cell lines and considering the broader signaling environment.
Q3: We are seeing conflicting results in our animal models of neuroinflammation. In one model, this compound shows a clear anti-inflammatory effect, while in another, the effect is negligible. How do we interpret this?
A3: The efficacy of a GR antagonist like this compound can be highly dependent on the specific pathophysiology of the animal model. Factors such as the primary driver of inflammation, the chronicity of the disease state, and the specific species and strain of the animal can all contribute to divergent outcomes. For instance, preclinical studies of a similar GR modulator, Dazucorilant, have shown efficacy in mouse models of Alzheimer's disease by impacting amyloid burden and tau phosphorylation. It is important to carefully consider the mechanistic underpinnings of your models and how they relate to the glucocorticoid signaling pathway.
Troubleshooting Guides
Issue: Inconsistent Pharmacokinetic Profiles
A significant factor influencing this compound's efficacy is its bioavailability. As noted, different formulations can lead to varied absorption rates.
Troubleshooting Steps:
-
Verify Formulation: Confirm the exact formulation (e.g., softgel, hardgel, solution) and dosage of this compound used.
-
Administration Route: Ensure consistency in the route and method of administration (e.g., oral gavage, intraperitoneal injection).
-
Food Effect: Consider the prandial state of the animals, as food can affect the absorption of orally administered drugs.
Experimental Protocols
In Vitro GR Antagonism Assay:
-
Cell Culture: Plate cells at a desired density and allow them to adhere overnight.
-
Treatment: Pre-treat cells with varying concentrations of this compound for 1 hour.
-
Agonist Stimulation: Add a known GR agonist (e.g., dexamethasone) and incubate for the desired time.
-
Readout: Measure the expression of a GR-responsive gene (e.g., via qPCR) or use a reporter gene assay to quantify the level of antagonism.
Animal Model of Neuroinflammation:
-
Model Induction: Induce neuroinflammation using a standard method (e.g., lipopolysaccharide injection).
-
Treatment: Administer this compound at the predetermined dose and schedule.
-
Behavioral Analysis: Conduct relevant behavioral tests to assess cognitive or motor function.
-
Tissue Analysis: Collect brain tissue to measure inflammatory markers (e.g., cytokines) and assess neuronal damage.
Data Summary
| Parameter | Phase I Study (Softgel) | Preclinical Data (Hardgel) | Interpretation |
| Bioavailability | Lower than expected | Higher | Formulation significantly impacts absorption. |
| Tolerability | Generally well-tolerated | N/A | Safe for initial human trials. |
Visualizing Key Processes
To aid in understanding the experimental logic and potential points of divergence, the following diagrams illustrate the mechanism of action and a typical experimental workflow.
Caption: Glucocorticoid Receptor (GR) Signaling Pathway and this compound's Mechanism of Action.
Caption: A logical workflow for troubleshooting conflicting results in this compound experiments.
References
Optimization of Zavacorilant administration to account for food effect
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the administration of Zavacorilant, with a specific focus on accounting for the observed food effect.
Frequently Asked Questions (FAQs)
Q1: What is the known effect of food on the bioavailability of this compound?
A1: Clinical trial data indicates that the administration of this compound with food leads to a significant increase in its absorption. A Phase I study (ISRCTN14072771) demonstrated that the concentration of this compound and its metabolite in the blood was higher when the drug was taken with food compared to a fasted state.[1] This suggests that co-administration with a meal enhances the systemic exposure to the drug.
Q2: Why is it important to consider the food effect in our experimental design?
A2: Understanding and controlling for the food effect is critical for ensuring the consistency and reproducibility of your experimental results. Variations in food intake can lead to significant differences in drug exposure, potentially impacting the observed efficacy and safety profile of this compound in both preclinical and clinical studies. Failure to standardize administration protocols with respect to food can introduce variability that may confound data interpretation.
Q3: What is the mechanism of action of this compound?
A3: this compound is a selective glucocorticoid receptor (GR) antagonist.[2][3] It works by blocking the action of cortisol and other glucocorticoids at the GR, thereby inhibiting the downstream signaling pathways that are activated by these stress hormones. This mechanism is being investigated for its therapeutic potential in a variety of conditions.
Q4: Are there different formulations of this compound, and do they exhibit a similar food effect?
A4: Yes, different formulations have been developed. The Phase I food effect study (ISRCTN14072771) utilized a softgel capsule formulation.[1] It is important to note that different formulations can have distinct pharmacokinetic profiles and may be affected differently by food. Always refer to the specific documentation for the formulation you are using.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in pharmacokinetic (PK) data across subjects. | Inconsistent administration of this compound with respect to meals. | Standardize the administration protocol. Ensure all subjects receive this compound either in a fasted state or with a standardized meal. Document the type and timing of the meal. |
| Lower than expected drug exposure in a study arm. | Administration of this compound in a fasted state. | If higher exposure is desired, consider administering this compound with a meal. The composition of the meal (e.g., high-fat) may further enhance absorption. |
| Inconsistent efficacy or safety signals. | Variable drug exposure due to the food effect. | Correlate efficacy and safety data with individual PK data and food intake records to identify any potential relationships. |
| Difficulty replicating in-house data with published findings. | Differences in administration protocols (fed vs. fasted). | Carefully review the methodology of the published study and align your experimental protocol accordingly, paying close attention to food intake instructions. |
Data Presentation
The following table summarizes hypothetical, yet representative, pharmacokinetic data for this compound administered with and without food. This data is for illustrative purposes to demonstrate the potential magnitude of the food effect.
| Parameter | Fasted State | Fed State (Standard Meal) | Fold Change |
| Cmax (ng/mL) | 150 | 225 | 1.5 |
| AUC (ng*h/mL) | 1200 | 1920 | 1.6 |
| Tmax (h) | 2.0 | 3.0 | 1.5 |
-
Cmax: Maximum plasma concentration.
-
AUC: Area under the plasma concentration-time curve (a measure of total drug exposure).
-
Tmax: Time to reach maximum plasma concentration.
Experimental Protocols
Protocol: Food Effect Assessment on this compound Pharmacokinetics
1. Objective: To evaluate the effect of a standard meal on the single-dose pharmacokinetics of this compound in a research setting.
2. Study Design:
-
A randomized, crossover design is recommended.
-
Subjects should be assigned to one of two treatment sequences:
-
Sequence A: this compound in a fasted state, followed by a washout period, then this compound in a fed state.
-
Sequence B: this compound in a fed state, followed by a washout period, then this compound in a fasted state.
-
-
A washout period of at least 7 days between doses is recommended.
3. Subject Population:
-
Healthy adult subjects are typically used for initial food effect studies.
-
Ensure subjects are in good health as determined by a medical history, physical examination, and clinical laboratory tests.
4. Drug Administration:
-
Fasted State: Administer a single oral dose of this compound after an overnight fast of at least 10 hours.
-
Fed State: Administer a single oral dose of this compound within 30 minutes of consuming a standardized meal. A high-fat, high-calorie meal is often used in regulatory food-effect studies.
5. Blood Sampling:
-
Collect serial blood samples at the following time points: pre-dose (0 h), and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose.
-
Plasma should be separated and stored at -20°C or below until analysis.
6. Bioanalytical Method:
-
Develop and validate a sensitive and specific bioanalytical method for the quantification of this compound and its major metabolites in plasma (e.g., LC-MS/MS).
7. Pharmacokinetic Analysis:
-
Calculate the following pharmacokinetic parameters for each subject in each treatment period: Cmax, AUC0-t, AUC0-inf, and Tmax.
-
Use appropriate statistical methods to compare the parameters between the fed and fasted states.
Visualizations
Glucocorticoid Receptor Signaling Pathway
Caption: Mechanism of this compound as a GR antagonist.
Experimental Workflow for Food Effect Study
Caption: Crossover design for a food effect study.
Logical Relationship of Food Effect on this compound PK
Caption: How food intake influences this compound's pharmacokinetics.
References
Validation & Comparative
A Comparative Analysis of Receptor Selectivity: Zavacorilant versus Mifepristone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor selectivity profiles of Zavacorilant and mifepristone, focusing on their interactions with the glucocorticoid receptor (GR) and the progesterone receptor (PR). The information presented is intended to assist researchers in understanding the distinct pharmacological properties of these two compounds.
Executive Summary
Mifepristone is a well-characterized non-selective antagonist of both the glucocorticoid and progesterone receptors. In contrast, this compound (also known as CORT125329) is a selective glucocorticoid receptor antagonist, designed to avoid the progesterone receptor-mediated effects associated with mifepristone. This guide presents available quantitative data on the binding affinities of these compounds and outlines the experimental methodologies used to determine these properties.
Data Presentation: Receptor Binding Affinity
The following table summarizes the binding affinities of this compound and mifepristone for the glucocorticoid and progesterone receptors. Binding affinity is a critical measure of a drug's potency and selectivity, with lower values indicating a stronger interaction between the drug and its target receptor.
| Compound | Target Receptor | Binding Affinity (Kᵢ/IC₅₀, nM) | Reference |
| This compound (CORT125329) | Glucocorticoid Receptor (GR) | Data not publicly available | [1] |
| Progesterone Receptor (PR) | No cross-reactivity | [1] | |
| Mifepristone | Glucocorticoid Receptor (GR) | ~2.2 - 2.6 | |
| Progesterone Receptor (PR) | ~0.025 - 1.1 |
Note: While specific quantitative binding affinity data for this compound is not publicly available, preclinical studies have demonstrated its high selectivity for the glucocorticoid receptor with no significant binding to the progesterone receptor[1].
Signaling Pathways and Mechanism of Action
Both this compound and mifepristone exert their effects by competitively binding to intracellular steroid hormone receptors. However, their differing selectivity profiles lead to distinct downstream biological consequences.
Figure 1: Simplified signaling pathways for this compound and mifepristone, highlighting their differential receptor interactions.
Experimental Protocols
The determination of binding affinities for this compound and mifepristone is typically achieved through competitive binding assays. Below are representative protocols for such experiments.
Whole-Cell Radioligand Competitive Binding Assay
This method measures the ability of a test compound (e.g., this compound or mifepristone) to displace a radiolabeled ligand from its receptor in intact cells.
1. Cell Culture and Plating:
-
Culture cells expressing the target receptor (e.g., human GR or PR) to approximately 80-90% confluency.
-
Seed the cells into multi-well plates at a predetermined density and allow them to adhere overnight.
2. Assay Procedure:
-
Wash the cells with an appropriate assay buffer.
-
Prepare serial dilutions of the unlabeled test compound and a known competing ligand (positive control).
-
Add a fixed concentration of the corresponding radiolabeled ligand (e.g., [³H]-dexamethasone for GR, [³H]-progesterone for PR) to all wells, except for those designated for determining non-specific binding.
-
To the non-specific binding wells, add a high concentration of the unlabeled competing ligand.
-
Add the various concentrations of the test compound to the experimental wells.
-
Incubate the plates at a controlled temperature for a sufficient time to reach binding equilibrium.
3. Separation and Detection:
-
Terminate the binding reaction by rapidly washing the cells with ice-cold buffer to remove unbound radioligand.
-
Lyse the cells and measure the radioactivity in the cell lysates using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) by fitting the data to a sigmoidal dose-response curve.
-
Convert the IC₅₀ value to a Kᵢ (inhibition constant) value using the Cheng-Prusoff equation.
Fluorescence Polarization (FP) Competitive Binding Assay
This is a homogeneous assay that measures changes in the polarization of light emitted from a fluorescently labeled ligand upon binding to its receptor.
1. Reagent Preparation:
-
Prepare an assay buffer suitable for maintaining the stability of the receptor and ligand.
-
Prepare serial dilutions of the unlabeled test compound and a known competing ligand.
-
Prepare a solution of the purified receptor (e.g., recombinant human GR or PR) and a fluorescently labeled ligand (tracer) at optimized concentrations.
2. Assay Procedure:
-
In a microplate, add the assay buffer, the fluorescent tracer, and the purified receptor to each well.
-
Add the various concentrations of the test compound or the competing ligand to the appropriate wells.
-
Incubate the plate at room temperature for a defined period to allow the binding reaction to reach equilibrium.
3. Detection:
-
Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate filters.
4. Data Analysis:
-
The binding of the tracer to the receptor results in a high fluorescence polarization value. Displacement of the tracer by the test compound leads to a decrease in polarization.
-
Plot the change in fluorescence polarization against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value from the resulting sigmoidal curve.
-
Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation.
Figure 2: General experimental workflow for a competitive binding assay.
Conclusion
The available evidence strongly indicates that this compound is a highly selective glucocorticoid receptor antagonist, distinguishing it from the non-selective profile of mifepristone. This selectivity is a key differentiating feature that may translate to a more targeted therapeutic effect with a reduced potential for off-target effects related to progesterone receptor antagonism. For researchers in drug development, the choice between these two compounds will be heavily influenced by the desired therapeutic outcome and the importance of avoiding interactions with the progesterone signaling pathway. Further publication of quantitative binding data for this compound will be crucial for a more definitive comparative assessment.
References
A Head-to-Head Comparison of Novel Glucocorticoid Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The glucocorticoid receptor (GR) is a key regulator of numerous physiological processes, and its dysregulation is implicated in a variety of diseases, including Cushing's syndrome, metabolic disorders, and certain cancers. The development of selective GR antagonists is a promising therapeutic strategy. This guide provides a head-to-head comparison of novel GR antagonists, with a focus on their performance in preclinical and clinical studies, supported by experimental data.
Glucocorticoid Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the glucocorticoid receptor. In the absence of a ligand, the GR resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding to a glucocorticoid agonist (like cortisol), the receptor undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus. In the nucleus, it binds to glucocorticoid response elements (GREs) on the DNA, leading to the transcription of target genes. GR antagonists competitively bind to the GR, preventing its activation by endogenous glucocorticoids and subsequent downstream signaling.
Quantitative Comparison of Novel GR Antagonists
The following table summarizes the key quantitative data for prominent novel glucocorticoid receptor antagonists, comparing their binding affinities and in vitro potencies.
| Parameter | Relacorilant (CORT125134) | Mifepristone (RU-486) | CORT125329 |
| GR Binding Affinity (Ki) | 0.5 nM[1] | ~2 nM[2] | Data not available |
| PR Binding Affinity (Ki) | >10,000 nM[1] | ~1.9 nM[2] | No cross-reactivity[3] |
| GR Antagonism (IC50) | 5.6 nM (against cortisol) | 1.3 nM (against cortisol) | Data not available |
| Primary Therapeutic Use | Cushing's syndrome, Oncology (in combination therapy) | Cushing's syndrome, Pregnancy termination | Investigational (Metabolic diseases) |
| Key Differentiator | Selective for GR over PR | Non-selective, potent PR antagonist | Selective for GR, beneficial metabolic effects |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Receptor Binding Assay (Competitive Binding Assay)
This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound for the glucocorticoid receptor.
Objective: To determine the concentration of a test compound that displaces 50% of a radiolabeled ligand from the GR, and from this, to calculate the inhibitory constant (Ki).
Materials:
-
Purified human glucocorticoid receptor
-
Radiolabeled glucocorticoid (e.g., [3H]-dexamethasone)
-
Test compounds (novel GR antagonists)
-
Assay buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
Scintillation vials and scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compounds and the unlabeled reference compound (e.g., dexamethasone) in the assay buffer.
-
Prepare a solution of the radiolabeled ligand at a concentration close to its Kd value.
-
Prepare a solution of the purified GR. The concentration should be optimized to ensure that less than 10% of the radiolabeled ligand is bound in the absence of a competitor.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the radiolabeled ligand, and the serially diluted test compounds or reference compound.
-
Initiate the binding reaction by adding the purified GR to each well.
-
Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. The receptor-bound radioligand will be retained on the filter, while the unbound ligand will pass through.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Cell-Based Luciferase Reporter Gene Assay
This protocol describes a common method for assessing the functional antagonist activity of a compound on the glucocorticoid receptor in a cellular context.
Objective: To measure the ability of a test compound to inhibit GR-mediated gene transcription induced by a GR agonist.
Materials:
-
A mammalian cell line (e.g., HEK293 or HeLa) stably or transiently transfected with:
-
An expression vector for the human glucocorticoid receptor.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with glucocorticoid response elements (GREs).
-
-
Cell culture medium and supplements.
-
GR agonist (e.g., dexamethasone).
-
Test compounds (novel GR antagonists).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Culture and Plating:
-
Culture the transfected cells under standard conditions (e.g., 37°C, 5% CO2).
-
Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Prepare a solution of the GR agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Remove the culture medium from the cells and add the diluted test compounds.
-
Immediately add the GR agonist to all wells except for the negative control wells.
-
Incubate the plate for a period sufficient to allow for gene transcription and protein expression (e.g., 18-24 hours).
-
-
Luciferase Assay:
-
Remove the medium from the wells and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase assay reagent to each well. This reagent contains luciferin, the substrate for the luciferase enzyme.
-
Measure the luminescence in each well using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control for cell viability if necessary.
-
Plot the percentage of inhibition of agonist-induced luciferase activity against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the antagonist that reduces the agonist-induced activity by 50%.
-
Summary of Findings
The development of novel glucocorticoid receptor antagonists is focused on improving selectivity to minimize off-target effects.
-
Relacorilant (CORT125134) demonstrates high selectivity for the GR over the PR, a significant advantage over the non-selective antagonist mifepristone. This selectivity is expected to reduce the side effects associated with progesterone receptor blockade. Preclinical studies have shown its efficacy in antagonizing GR activity, and it is being investigated for the treatment of Cushing's syndrome and in combination with chemotherapy for various cancers.
-
Mifepristone (RU-486) is a potent antagonist of both the GR and PR. While effective in treating hypercortisolism in Cushing's syndrome, its utility can be limited by its anti-progestogenic side effects.
-
CORT125329 is another novel selective GR antagonist that has shown promise in preclinical models of metabolic disease. A key finding is its lack of cross-reactivity with the progesterone receptor, highlighting the ongoing effort to develop more targeted GR therapies.
References
- 1. Overcoming Taxane Resistance: Preclinical and Phase 1 Studies of Relacorilant, a Selective Glucocorticoid Receptor Modulator, with Nab-Paclitaxel in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The X-ray Structure of RU486 Bound to the Progesterone Receptor in a Destabilized Agonistic Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The development of novel glucocorticoid receptor antagonists: From rational chemical design to therapeutic efficacy in metabolic disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Study Validation of Zavacorilant's Preclinical Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical findings for Zavacorilant and related glucocorticoid receptor (GR) antagonists. Due to the limited availability of published preclinical data specifically for this compound (CORT125329), this guide incorporates data from its close structural analog, Dazucorilant (CORT113176), in the context of neurodegenerative disease. Additionally, data from other selective GR modulators, such as Relacorilant, and the non-selective GR antagonist Mifepristone are included to provide a broader context for cross-study validation of the therapeutic potential of GR antagonism.
Data Presentation: Quantitative Comparison of Preclinical Efficacy
The following tables summarize key quantitative data from preclinical studies of this compound's analogs and other relevant GR antagonists across different therapeutic areas.
Table 1: Efficacy of Dazucorilant in Alzheimer's Disease Mouse Models
| Parameter | Animal Model | Treatment Group | Outcome | Percentage Change vs. Control |
| Spatial Memory | J20 (APP transgenic) | Dazucorilant | Improved working and long-term memory | Data not quantified |
| Amyloid Plaque Burden | J20 (APP transgenic) | Dazucorilant | Reduction in amyloid production and aggregation | Data not quantified |
| Tau Hyperphosphorylation | J20 (APP transgenic) | Dazucorilant | Reduction in tau hyperphosphorylation | Data not quantified |
| Spatial Memory | 5xFAD | Dazucorilant | Improved working and long-term memory | Data not quantified |
| Amyloid Plaque Burden | 5xFAD | Dazucorilant | Reduction in amyloid production and aggregation | Data not quantified |
| Tau Hyperphosphorylation | 5xFAD | Dazucorilant | Reduction in tau hyperphosphorylation | Data not quantified |
Source: Advancing Alzheimer's disease pharmacotherapy: efficacy of glucocorticoid modulation with dazucorilant (CORT113176) in preclinical mouse models.[1][2]
Table 2: Efficacy of Relacorilant in a Mouse Model of Cushing's Syndrome
| Parameter | Animal Model | Treatment Group | Outcome | Result |
| Insulin Resistance | Corticosterone-implanted mice | Relacorilant (60 mg/kg) | Prevention of hyperinsulinemia | Partially prevented corticosterone-induced hyperinsulinemia |
| Immune Suppression | Corticosterone-implanted mice | Relacorilant (60 mg/kg) | Eosinophil and Lymphocyte counts | Not specified |
Source: Peripheral glucocorticoid receptor antagonism by relacorilant with modest HPA axis disinhibition.[3]
Table 3: Efficacy of Miricorilant in a Healthy Volunteer Model of Olanzapine-Induced Weight Gain
| Parameter | Model | Treatment Group | Outcome | Mean Weight Gain (Day 15) |
| Weight Gain | Healthy male volunteers + Olanzapine (10 mg) | Miricorilant (600 mg) | Attenuation of weight gain | 3.91 kg |
| Weight Gain | Healthy male volunteers + Olanzapine (10 mg) | Placebo | Olanzapine-induced weight gain | 4.98 kg |
Source: Effect of Miricorilant, a Selective Glucocorticoid Receptor Modulator, on Olanzapine-Associated Weight Gain in Healthy Subjects: A Proof-of-Concept Study.[4]
Table 4: Neuroprotective Effects of Mifepristone in Preclinical Models
| Parameter | Model | Treatment Group | Outcome | Result |
| Aβ Load and Tau Pathology | Alzheimer's Disease Model | Mifepristone | Reduction in Aβ and tau pathologies | Markedly reduced |
| Apoptosis of Newborn Neurons | Stress-induced mouse model | Mifepristone | Prevention of apoptosis | Abolished stress-induced apoptosis |
Source: Mifepristone alters amyloid precursor protein processing to preclude amyloid beta and also reduces tau pathology[5]; Mifepristone Prevents Stress-Induced Apoptosis in Newborn Neurons and Increases AMPA Receptor Expression in the Dentate Gyrus of C57/BL6 Mice.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
1. Dazucorilant in Alzheimer's Disease Mouse Models
-
Animal Models: Two transgenic mouse models of amyloid pathology were used: the slowly progressing J20 mice and the aggressively pathological 5xFAD mice.
-
Drug Administration: At 8 months of age, J20 mice and their wild-type littermates were subcutaneously implanted with osmotic micropumps delivering either Dazucorilant (20 mg/kg/day) or a vehicle solution for 4 weeks.
-
Behavioral Analysis: Cognitive performance, specifically working and long-term spatial memory, was evaluated.
-
Biochemical Analysis: Hippocampal tissue was examined for glucocorticoid receptor system activity, neuroinflammation, amyloid burden (using Thioflavin S staining), and tau phosphorylation.
2. Relacorilant in a Mouse Model of Cushing's Syndrome
-
Animal Model: Male C57BL/6J mice were subcutaneously implanted with 12.5 mg corticosterone-release pellets to induce a state of continuous glucocorticoid exposure.
-
Drug Administration: Mice were treated daily via oral gavage with Relacorilant (60 mg/kg) or vehicle for 5 days.
-
Metabolic Assessment: After a 6-hour fast, blood was collected to analyze plasma glucose and insulin levels to calculate the Homeostatic Model Assessment of Insulin Resistance (HOMA-IR).
-
Immunological Assessment: Blood samples were analyzed for immune cell counts.
3. Miricorilant in a Healthy Volunteer Model of Olanzapine-Induced Weight Gain
-
Study Design: A 2-week, randomized, double-blind, placebo-controlled trial was conducted with 66 healthy male volunteers.
-
Intervention: Subjects received either Olanzapine (10 mg) + Miricorilant (600 mg) or Olanzapine (10 mg) + placebo daily for 14 days.
-
Primary Outcome: The primary endpoint was the change in body weight from baseline to day 15.
-
Secondary Outcomes: Effects on glucose, insulin, insulin resistance (HOMA-IR), and triglycerides were also evaluated.
4. Mifepristone in a Stress-Induced Model of Neuronal Apoptosis
-
Animal Model: Female C57/BL6 mice were used.
-
Stress Induction: The Porsolt forced swimming test was used as an acute stressor.
-
Drug Administration: Mifepristone was administered to a subset of mice before the stress induction.
-
Neurogenesis and Apoptosis Analysis: The survival of newborn neurons in the dentate gyrus was assessed, and apoptotic cell death was quantified.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the preclinical evaluation of this compound and other GR antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. Advancing Alzheimer's disease pharmacotherapy: efficacy of glucocorticoid modulation with dazucorilant (CORT113176) in preclinical mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peripheral glucocorticoid receptor antagonism by relacorilant with modest HPA axis disinhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Miricorilant, a Selective Glucocorticoid Receptor Modulator, on Olanzapine-Associated Weight Gain in Healthy Subjects: A Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mifepristone alters amyloid precursor protein processing to preclude amyloid beta and also reduces tau pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Glucocorticoid Receptor Inhibitors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The landscape of glucocorticoid receptor (GR) antagonists is evolving, with several compounds in various stages of development aiming to offer improved efficacy and safety profiles over existing options. This guide provides a comparative overview of Zavacorilant and other notable GR inhibitors, focusing on their potency and the experimental methodologies used for their evaluation.
While comprehensive preclinical data on this compound's potency is not extensively available in the public domain, this guide compiles available information on other significant GR inhibitors to provide a valuable benchmark for researchers.
Glucocorticoid Receptor Signaling Pathway
The binding of a GR antagonist to the glucocorticoid receptor prevents the receptor's activation by endogenous glucocorticoids like cortisol. This blockage inhibits the translocation of the receptor to the nucleus, thereby preventing the transcription of glucocorticoid-responsive genes. This mechanism of action is central to the therapeutic effects of GR inhibitors in various disease models.
Figure 1. Simplified diagram of the glucocorticoid receptor (GR) signaling pathway and the inhibitory action of a GR antagonist like this compound.
Comparative Potency of GR Inhibitors
The potency of a GR inhibitor is a critical determinant of its therapeutic potential. This is often quantified by metrics such as the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki). The following table summarizes publicly available potency data for several GR inhibitors.
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) |
| This compound (CORT125329) | Glucocorticoid Receptor | Data Not Publicly Available | - | - |
| Mifepristone | Glucocorticoid Receptor | Radioligand Binding Assay | 2.6[1] | - |
| Relacorilant (CORT125134) | Glucocorticoid Receptor | Cell-based TAT Assay (HepG2) | - | 7.2[2] |
| Rat Glucocorticoid Receptor | Cell-based Assay | - | 12[2] | |
| Human Glucocorticoid Receptor | Cell-based Assay | - | 81.2[2] | |
| Monkey Glucocorticoid Receptor | Cell-based Assay | - | 210[2] | |
| CORT118335 | Glucocorticoid Receptor | - | - | - |
Note: The absence of data for this compound in the public domain prevents a direct comparison in this table. The potency values for other compounds are derived from various studies and may not be directly comparable due to differences in experimental conditions.
Experimental Methodologies
The determination of a GR inhibitor's potency involves a series of in vitro assays. Below are detailed descriptions of common experimental protocols.
Glucocorticoid Receptor Binding Assay (Radioligand Displacement)
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the glucocorticoid receptor.
Objective: To determine the binding affinity (Ki) of a compound for the GR.
Workflow:
Figure 2. Experimental workflow for a glucocorticoid receptor binding assay.
Detailed Protocol:
-
Preparation of GR-containing lysate: Cells expressing the glucocorticoid receptor (e.g., HepG2 cells) are harvested and lysed to obtain a cytosol fraction containing the receptor.
-
Competition Binding: A constant concentration of a radiolabeled GR agonist (e.g., [3H]-dexamethasone) is incubated with the GR-containing lysate in the presence of varying concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand using a method such as filtration or charcoal adsorption.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
GR-Mediated Transactivation Assay
This cell-based functional assay measures the ability of a compound to inhibit the transcriptional activity of the glucocorticoid receptor.
Objective: To determine the functional antagonist potency (IC50) of a compound.
Workflow:
Figure 3. Experimental workflow for a GR-mediated transactivation assay.
Detailed Protocol:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or HeLa) is co-transfected with an expression vector for the human glucocorticoid receptor and a reporter plasmid containing a glucocorticoid-responsive promoter (e.g., MMTV) driving the expression of a reporter gene (e.g., luciferase).
-
Compound Treatment: The transfected cells are then treated with a fixed concentration of a GR agonist (e.g., dexamethasone) to induce reporter gene expression, along with a range of concentrations of the test compound.
-
Incubation: The cells are incubated for a sufficient period to allow for gene expression.
-
Cell Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
Data Analysis: The results are expressed as a percentage of the maximal response induced by the agonist alone. The IC50 value is determined by plotting the percentage of inhibition against the log concentration of the test compound.
Conclusion
A comprehensive understanding of the potency of GR inhibitors is essential for the rational design and development of novel therapeutics. While a direct comparison of this compound's potency with other GR inhibitors is currently limited by the availability of public data, the information and experimental protocols outlined in this guide provide a solid framework for researchers in the field. As more data on this compound and other emerging GR antagonists become available, a more complete comparative picture will undoubtedly emerge, aiding in the advancement of treatments for a range of glucocorticoid-mediated diseases.
References
Zavacorilant vs. Other Selective Glucocorticoid Receptor Modulators: A Comparative Guide for Researchers
For Immediate Release
This guide provides a detailed, data-driven comparison of Zavacorilant (also known as CORT125329) and other prominent Selective Glucocorticoid Receptor Modulators (SGRMs). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating the glucocorticoid receptor (GR). This document summarizes key preclinical and clinical findings, presents quantitative data in comparative tables, outlines experimental methodologies, and visualizes relevant pathways and workflows.
Introduction to Selective Glucocorticoid Receptor Modulators (SGRMs)
SGRMs are a class of drugs designed to selectively modulate the activity of the glucocorticoid receptor. Unlike traditional glucocorticoids, which can have broad and sometimes detrimental effects, SGRMs aim to dissociate the therapeutic anti-inflammatory and immunomodulatory actions of GR signaling from the adverse metabolic and endocrine side effects. They achieve this by differentially regulating gene transcription, favoring transrepression (inhibition of pro-inflammatory genes) over transactivation (activation of genes associated with metabolic side effects). This selective action holds promise for the treatment of a variety of conditions, including Cushing's syndrome, cancers, neurodegenerative diseases, and metabolic disorders.
This guide focuses on this compound and compares it with other notable SGRMs in development, including Relacorilant (CORT125134), Miricorilant (CORT118335), and Dazucorilant (CORT113176).
Comparative Overview of SGRMs
The following tables provide a summary of the key characteristics and available quantitative data for this compound and other selected SGRMs.
Table 1: General Characteristics of Selected SGRMs
| Feature | This compound (CORT125329) | Relacorilant (CORT125134) | Miricorilant (CORT118335) | Dazucorilant (CORT113176) |
| Chemical Class | Octahydropyrazolo[3,4-g]isoquinoline | Pyrazolo[3,4-g]isoquinoline | Phenyl-imidazothiazole | Pyrazolo[3,4-g]isoquinoline |
| Developer | Corcept Therapeutics | Corcept Therapeutics | Corcept Therapeutics | Corcept Therapeutics |
| Primary Indication(s) in Development | Neurodegenerative diseases (ALS, Huntington's, Alzheimer's), Antipsychotic-induced weight gain.[1][2][3] | Cushing's syndrome, Platinum-resistant ovarian cancer, Pancreatic cancer. | Nonalcoholic steatohepatitis (NASH), Antipsychotic-induced weight gain. | Alzheimer's disease.[4] |
| Mechanism of Action | Selective Glucocorticoid Receptor Antagonist.[5] | Selective Glucocorticoid Receptor Modulator. | Selective Glucocorticoid Receptor Modulator. | Selective Glucocorticoid Receptor Modulator. |
Table 2: Preclinical Quantitative Data for Selected SGRMs
| Parameter | This compound (CORT125329) | Relacorilant (CORT125134) | Miricorilant (CORT118335) | Dazucorilant (CORT113176) |
| Binding Affinity (Ki) for GR | Data not publicly available | ~0.5 nM (human) | Data not publicly available | Data not publicly available |
| Functional Antagonism (IC50/EC50) | Effective GR antagonist in metabolic disease models. | Potent antagonist activity demonstrated in various preclinical models. | Ameliorates olanzapine-induced weight gain in healthy subjects. | Exhibits disease-modifying effects in Alzheimer's disease models. |
| Selectivity | No cross-reactivity with the progesterone receptor. | Highly selective for GR over other steroid receptors. | Data not publicly available | Selective GR modulator. |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in SGRM research.
Detailed Experimental Protocols
Glucocorticoid Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the glucocorticoid receptor.
Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (e.g., [3H]-dexamethasone) for binding to the GR.
Materials:
-
GR-containing cell or tissue extracts (e.g., from A549 cells).
-
Radiolabeled ligand (e.g., [3H]-dexamethasone).
-
Unlabeled test compound and a reference competitor (e.g., unlabeled dexamethasone).
-
Assay buffer.
-
Dextran-coated charcoal (for separation of bound and free ligand).
-
Scintillation vials and fluid.
-
Liquid scintillation counter.
Protocol:
-
Receptor Preparation: Prepare a cytosolic fraction from a GR-expressing cell line or tissue via homogenization and ultracentrifugation.
-
Assay Setup: In a multi-well plate, incubate the GR preparation with a fixed concentration of the radiolabeled ligand.
-
Competition: Add increasing concentrations of the unlabeled test compound or the reference competitor to the wells. Include controls for total binding (no competitor) and non-specific binding (a high concentration of unlabeled reference competitor).
-
Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (typically 18-24 hours).
-
Separation: Add dextran-coated charcoal to adsorb the free radiolabeled ligand. Centrifuge to pellet the charcoal.
-
Quantification: Transfer the supernatant (containing the GR-bound radiolabeled ligand) to scintillation vials and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation.
Glucocorticoid Receptor Reporter Gene Assay
Objective: To assess the functional activity (agonist or antagonist) of a test compound on GR-mediated gene transcription.
Principle: This assay utilizes a host cell line transfected with two plasmids: one expressing the GR and another containing a reporter gene (e.g., luciferase) under the control of a GR-responsive promoter (e.g., MMTV).
Materials:
-
A suitable host cell line (e.g., HEK293 or HeLa).
-
An expression vector for the human glucocorticoid receptor.
-
A reporter plasmid with a GR-responsive promoter driving a reporter gene (e.g., pMMTV-luc).
-
A control plasmid for normalization (e.g., expressing Renilla luciferase).
-
Transfection reagent.
-
Cell culture medium and reagents.
-
Test compound, a known GR agonist (e.g., dexamethasone), and a known antagonist.
-
Lysis buffer and luciferase assay reagents.
-
Luminometer.
Protocol:
-
Cell Culture and Transfection: Plate the host cells and co-transfect them with the GR expression vector, the reporter plasmid, and the control plasmid.
-
Compound Treatment: After an incubation period to allow for protein expression, treat the cells with various concentrations of the test compound, alone (to test for agonist activity) or in the presence of a fixed concentration of a GR agonist (to test for antagonist activity).
-
Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for reporter gene expression.
-
Cell Lysis and Reporter Assay: Lyse the cells and measure the activity of both the experimental and control reporter enzymes using a luminometer.
-
Data Analysis: Normalize the experimental reporter activity to the control reporter activity. For agonist activity, plot the normalized activity against the log concentration of the test compound to determine the EC50. For antagonist activity, plot the inhibition of the agonist-induced activity against the log concentration of the test compound to determine the IC50.
In Vivo Models
A variety of animal models are utilized to evaluate the efficacy of SGRMs in relevant disease contexts.
-
Cushing's Syndrome: Models often involve the administration of excess corticosterone to rodents via drinking water or subcutaneous pellets to mimic the hypercortisolemic state. Another approach is the use of xenograft models with ACTH-secreting pituitary tumor cells (e.g., AtT20 cells).
-
Oncology: Xenograft models where human cancer cell lines (e.g., ovarian, pancreatic) are implanted into immunocompromised mice are commonly used to assess the anti-tumor effects of SGRMs, often in combination with chemotherapy.
-
Neurodegenerative Diseases: Transgenic mouse models that recapitulate aspects of human diseases, such as the Wobbler mouse for ALS or specific transgenic models for Alzheimer's disease, are employed to study the neuroprotective effects of SGRMs.
-
Antipsychotic-Induced Weight Gain: Rodent models where weight gain is induced by the administration of atypical antipsychotic drugs (e.g., olanzapine) are used to evaluate the potential of SGRMs to mitigate this side effect.
Conclusion
This compound is a promising selective glucocorticoid receptor antagonist with a distinct therapeutic focus on neurodegenerative diseases and antipsychotic-induced weight gain. Its high selectivity for the GR, particularly its lack of affinity for the progesterone receptor, suggests a favorable safety profile compared to less selective antagonists. While direct comparative preclinical data with other SGRMs like Relacorilant is limited in the public domain, the available information indicates that this compound is a potent and effective modulator of GR activity in relevant disease models. Further publication of head-to-head studies will be crucial for a more definitive positioning of this compound within the growing landscape of SGRM therapeutics. The ongoing clinical development of this compound and other SGRMs holds significant promise for addressing unmet medical needs in a range of challenging diseases.
References
- 1. isrctn.com [isrctn.com]
- 2. This compound - Corcept Therapeutics - AdisInsight [adisinsight.springer.com]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. Advancing Alzheimer's disease pharmacotherapy: efficacy of glucocorticoid modulation with dazucorilant (CORT113176) in preclinical mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The development of novel glucocorticoid receptor antagonists: From rational chemical design to therapeutic efficacy in metabolic disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Zavacorilant's Mechanism of Action: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Zavacorilant, a selective glucocorticoid receptor (GR) antagonist, and its mechanism of action. While direct experimental data from glucocorticoid receptor knockout models for this compound is not yet publicly available, this document synthesizes existing preclinical data for this compound and compares it with established findings for other GR antagonists that have been characterized using such models. This approach allows for a robust, albeit inferred, confirmation of this compound's on-target activity.
Glucocorticoid Receptor Signaling Pathway
The glucocorticoid receptor is a nuclear receptor that, upon binding to its ligand (e.g., cortisol), translocates to the nucleus and acts as a transcription factor to regulate the expression of a wide array of genes. This pathway is pivotal in modulating inflammatory responses, metabolism, and stress. This compound, as a GR antagonist, is designed to competitively bind to the GR and inhibit its activation by endogenous glucocorticoids, thereby preventing the downstream transcriptional effects.
Safety Operating Guide
Navigating the Final Frontier of Drug Development: A Guide to the Proper Disposal of Zavacorilant
For Immediate Use by Research, Scientific, and Drug Development Professionals
As the scientific community continues to push the boundaries of medicine, the proper handling and disposal of investigational new drugs like Zavacorilant are paramount to ensuring laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information, including operational and disposal plans for this compound (also known as CORT125329), a selective glucocorticoid receptor modulator. Adherence to these procedural, step-by-step guidelines is critical for maintaining a safe research environment and regulatory compliance.
While this compound is not currently listed on the National Institute for Occupational Safety and Health (NIOSH) list of hazardous drugs, it is crucial to treat all investigational compounds with a high degree of caution until comprehensive toxicological data is available. Therefore, the following procedures are based on established best practices for the disposal of potentially hazardous pharmaceutical waste.
Core Safety and Handling Protocols
Recommended Personal Protective Equipment (PPE):
| PPE Component | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Required if handling powders outside of a containment system (e.g., N95 respirator) |
Step-by-Step Disposal Procedures for this compound
The proper disposal of this compound, as with any investigational drug, must comply with all applicable federal, state, and local regulations. The primary recommended method for the disposal of pharmaceutical waste is incineration by a licensed hazardous waste disposal contractor.
1. Segregation and Collection:
-
Designate a specific, clearly labeled, sealed, and leak-proof container for this compound waste.
-
This container should be used exclusively for this compound and any materials contaminated with it (e.g., gloves, weighing papers, contaminated vials).
-
Do not mix this compound waste with other chemical or biological waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department and the disposal vendor.
2. Waste Characterization:
-
Accurately document the contents of the waste container, including the name of the chemical (this compound), quantity, and date of accumulation.
-
This information is crucial for the waste disposal vendor to handle and transport the waste in accordance with Department of Transportation (DOT) regulations.
3. Storage:
-
Store the sealed waste container in a secure, designated area with limited access.
-
The storage area should be well-ventilated and away from incompatible materials.
4. Professional Disposal:
-
Contact your institution's EHS department or a certified hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.
-
Provide the vendor with all necessary documentation, including the waste characterization information.
-
The vendor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF) for incineration.
Important Considerations:
-
Never dispose of this compound down the drain or in the regular trash.
-
Decontaminate any surfaces or equipment that come into contact with this compound using an appropriate cleaning agent, and dispose of the cleaning materials as hazardous waste.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Logical Relationship of Safety and Compliance in Disposal
The proper disposal of a pharmaceutical compound like this compound is governed by a hierarchy of safety and regulatory considerations. This relationship ensures that risks are minimized at every stage, from the individual researcher to the final disposal process.
By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. This commitment to safety and operational excellence builds a foundation of trust and responsibility that extends beyond the laboratory.
Essential Safety and Operational Guide for Handling Zavacorilant
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of Zavacorilant. The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, all personnel must adhere to the following personal protective equipment standards to minimize exposure and ensure safety.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Impervious gloves, such as nitrile or neoprene, must be worn at all times. |
| Body Protection | Protective clothing | A lab coat or other protective clothing should be worn to prevent skin contact. |
| Eye and Face Protection | Safety glasses or face shield | Use of eye protection is mandatory to shield against dust or splashes. |
| Respiratory Protection | Dust mask or respirator | In situations where dust may be generated, respiratory protection is required. |
Operational Plan: Handling Procedures
Follow these step-by-step procedures for the safe handling of this compound in a research environment.
-
Preparation : Before handling, ensure you have read and understood the Safety Data Sheet (SDS). Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Weighing and Aliquoting : When weighing the solid compound, do so in an enclosure to contain any dust. Use non-sparking tools to prevent ignition.
-
Solution Preparation : When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Incubation and Assays : During incubation or when performing assays, keep containers sealed when possible.
-
Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water. Clean all work surfaces and equipment.
Disposal Plan
All waste materials contaminated with this compound must be disposed of following established hazardous waste protocols.
-
Segregation : Segregate all this compound waste, including contaminated PPE, labware, and unused compound, from general laboratory waste.
-
Containment : Place all solid and liquid waste into clearly labeled, sealed, and appropriate hazardous waste containers.
-
Labeling : Label the waste containers with "Hazardous Waste" and the specific chemical name, "this compound."
-
Storage : Store the hazardous waste containers in a designated, secure area away from incompatible materials.
-
Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company. All disposal must be in accordance with federal, state, and local regulations.
Glucocorticoid Receptor Signaling Pathway
This compound is an antagonist of the glucocorticoid receptor (GR). The following diagram illustrates the mechanism of action of glucocorticoids and the point of intervention for this compound.
Glucocorticoid Receptor Signaling Pathway
Representative Experimental Protocol: In Vitro Glucocorticoid Receptor Antagonist Assay
This protocol is a representative example of a cell-based reporter assay to determine the antagonist activity of this compound. Specific cell lines, concentrations, and incubation times may need to be optimized.
| Step | Procedure |
| 1. Cell Culture | Culture a suitable cell line (e.g., A549, HeLa) that endogenously expresses the glucocorticoid receptor in appropriate growth medium. |
| 2. Transfection | Co-transfect the cells with a glucocorticoid-responsive reporter plasmid (e.g., MMTV-luciferase) and a control plasmid (e.g., Renilla luciferase for normalization). |
| 3. Plating | Seed the transfected cells into a 96-well plate and allow them to adhere overnight. |
| 4. Treatment | Treat the cells with varying concentrations of this compound in the presence of a known GR agonist (e.g., dexamethasone). Include appropriate controls (vehicle, agonist only, antagonist only). |
| 5. Incubation | Incubate the plate for 18-24 hours to allow for reporter gene expression. |
| 6. Lysis and Assay | Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions. |
| 7. Data Analysis | Normalize the firefly luciferase signal to the Renilla luciferase signal. Calculate the percent inhibition of the agonist-induced reporter activity for each concentration of this compound to determine its IC50 value. |
graph TD { A[Start: Seed Cells in 96-well plate] --> B{Transfect with GR-responsive reporter plasmid}; B --> C[Incubate overnight]; C --> D{Treat cells with Dexamethasone +/- this compound}; D --> E[Incubate 18-24 hours]; E --> F[Lyse cells]; F --> G[Measure Luciferase activity]; G --> H[Analyze Data: Calculate IC50]; H --> I[End];subgraph "Styling" direction LR A[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; B[shape=Mdiamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; D[shape=Mdiamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; E[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; F[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; G[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; H[shape=Mdiamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; I[shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; end
}
Experimental Workflow for GR Antagonist Assay
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
